Ethyl 3,3-dimethyl-4-nitrobutanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,3-dimethyl-4-nitrobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-4-13-7(10)5-8(2,3)6-9(11)12/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVSMZJRKNDLII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of Ethyl 3,3-dimethyl-4-nitrobutanoate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,3-dimethyl-4-nitrobutanoate is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring both a nitro group and an ester functionality, makes it a versatile building block for the construction of more complex molecules.[1] The presence of gem-dimethyl groups can also impart steric stability and influence selectivity in subsequent chemical transformations.[1] This document provides a technical overview of the synthesis and characterization of this compound, based on available chemical literature and supplier information.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 130912-54-8 | [3] |
| Molecular Formula | C₈H₁₅NO₄ | [1][3] |
| Molecular Weight | 189.21 g/mol | [1][4] |
| Purity (Typical) | ≥95-97% | [1][3] |
| Storage Conditions | 2-8 °C or Room Temperature | [1][3] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available |
Synthesis Pathway
A plausible reaction scheme is the 1,4-addition of nitromethane (B149229) to ethyl 3,3-dimethylacrylate in the presence of a base catalyst. This proposed pathway is analogous to the documented synthesis of similar γ-nitro aliphatic methyl esters. The general mechanism for a Michael addition is depicted in the diagram below.
Figure 1: Proposed Michael addition pathway for the synthesis of this compound.
Postulated Experimental Protocol
Based on analogous syntheses of related γ-nitro esters, a potential experimental protocol for the synthesis of this compound is outlined below. Note: This is a theoretical procedure and would require optimization and validation.
-
Reaction Setup: To a solution of ethyl 3,3-dimethylacrylate in a suitable solvent (e.g., the nitromethane reactant itself or an inert solvent like THF), add nitromethane.
-
Catalyst Addition: A catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is added to the reaction mixture.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., room temperature to a moderately elevated temperature) until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: The reaction is quenched, typically with a dilute acid solution. The product is then extracted into an organic solvent.
-
Purification: The crude product is purified, commonly by column chromatography on silica (B1680970) gel, to yield the pure this compound.
The workflow for this proposed synthesis is illustrated in the following diagram.
Figure 2: A generalized workflow for the synthesis and characterization of this compound.
Characterization
The structural elucidation and confirmation of purity for this compound would be achieved through standard analytical techniques. While specific spectral data is not publicly available in the searched literature, the expected characterization methods are listed below. Commercial suppliers may provide such data upon request.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would be used to identify the number and types of protons and their connectivity in the molecule.
-
¹³C NMR spectroscopy would confirm the presence of the eight carbon atoms in their distinct chemical environments.
-
-
Infrared (IR) Spectroscopy: This technique would be employed to identify the key functional groups, notably the strong absorbances corresponding to the nitro group (N-O stretching) and the ester carbonyl group (C=O stretching).
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
-
Chromatographic Techniques: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) would be utilized to assess the purity of the synthesized compound.
Applications in Research and Development
This compound serves as an important precursor in multi-step organic syntheses. The nitro group can be readily transformed into other functional groups, such as amines, which are prevalent in biologically active molecules. This makes it a key starting material for the synthesis of novel pharmaceutical candidates and agrochemicals.[1]
Conclusion
This compound is a commercially available synthetic intermediate with significant potential in drug discovery and development. While a detailed, peer-reviewed synthesis protocol and full characterization data are not widely published, its synthesis can be reasonably proposed to proceed via a Michael addition reaction. The characterization of this compound relies on standard spectroscopic and chromatographic methods. Further research to develop and publish a validated, high-yield synthesis would be a valuable contribution to the field of medicinal and synthetic chemistry.
References
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 3,3-dimethyl-4-nitrobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Ethyl 3,3-dimethyl-4-nitrobutanoate. Due to the limited availability of experimental data in public literature for this specific compound, this guide also includes detailed, generalized experimental protocols for the determination of key physicochemical parameters and for spectroscopic analysis. This information is intended to support researchers in the synthesis, characterization, and application of this and similar molecules.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below. It is important to note that while the molecular formula and weight are well-established, other physical constants such as boiling point, melting point, and density have not been extensively reported in the available literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 130912-54-8 | [1][2] |
| Molecular Formula | C₈H₁₅NO₄ | [1][2][3] |
| Molecular Weight | 189.21 g/mol | [1][3] |
| Purity | 97% | [1] |
| Boiling Point | N/A | [2] |
| Melting Point | N/A | |
| Density | N/A | [2] |
| Solubility | N/A | |
| Storage Conditions | 2-8 °C | [1] |
| Shipping Conditions | Room temperature | [1] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the physicochemical and spectroscopic properties of liquid esters like this compound.
A plausible synthetic route to this compound can be adapted from general methods for the synthesis of nitro compounds and esters. One common approach involves the nitration of a suitable precursor. For a related compound, Ethyl 4-nitrobutanoate, synthesis can be achieved through the nitration of Ethyl butanoate using a mixture of concentrated nitric acid and sulfuric acid, or by the esterification of 4-nitrobutanoic acid with ethanol (B145695) in the presence of an acid catalyst[4].
Standard experimental procedures for determining the physical properties of liquid esters are described below[5].
-
Density: The density at a specified temperature (e.g., 15 °C) can be determined using a hydrometer following a standardized method such as ISO 3675:1998. The measurement should be performed in duplicate, and the average value reported[5].
-
Acid Value: The acid value can be determined by titration according to a standard protocol like UNE EN 14104:2003. This involves dissolving a known weight of the sample in a suitable solvent and titrating with a standardized solution of potassium hydroxide[5].
-
Surface Tension: The surface tension of the liquid ester can be measured using the pendant drop shape analysis method. This technique involves fitting the Young-Laplace capillary equation to the digitally recorded image of a pendant drop of the liquid[6].
Spectroscopic techniques are essential for the structural elucidation and purity assessment of organic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For ¹H and ¹³C NMR, dissolve 2-10 mg of this compound in 0.6-1 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube[7]. The solution should be homogeneous and free of particulate matter[8][9]. Ensure all glassware is clean and dry to prevent contamination[9].
-
Data Acquisition: Record the spectra on a high-field NMR spectrometer (e.g., 400 or 600 MHz). Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS)[10].
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a small drop of the neat liquid sample on the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Place a second plate on top to create a thin, even film. Mount the plates in the sample holder of the FT-IR spectrometer[11][12].
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, place a drop of the liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide)[13][14][15].
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). The spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: As this compound is a volatile organic compound, it is amenable to GC-MS analysis. Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Data Acquisition: Inject the sample into a gas chromatograph equipped with a suitable capillary column to separate the components of the sample based on their volatility and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and structure of the compound[16][17][18][19].
-
Mandatory Visualizations
Caption: A logical workflow for the synthesis, purification, and characterization of a chemical compound.
Potential Applications
This compound serves as a valuable intermediate in organic synthesis. Its functional groups, the nitro group and the ester, allow for a variety of chemical transformations. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals. The nitro group can be reduced to an amine, providing a route to β-amino acids and other nitrogen-containing compounds. The geminal dimethyl groups can provide steric stability, which may enhance selectivity in subsequent reactions[20]. This compound is primarily used for research purposes and is not intended for direct administration to patients[21].
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 3. This compound [myskinrecipes.com]
- 4. biosynce.com [biosynce.com]
- 5. mdpi.com [mdpi.com]
- 6. Physicochemical studies of novel sugar fatty acid esters based on (R)-3-hydroxylated acids derived from bacterial polyhydroxyalkanoates and their potential environmental impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. organomation.com [organomation.com]
- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 10. rsc.org [rsc.org]
- 11. eng.uc.edu [eng.uc.edu]
- 12. researchgate.net [researchgate.net]
- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. jascoinc.com [jascoinc.com]
- 16. dem.ri.gov [dem.ri.gov]
- 17. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 18. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 19. floridadep.gov [floridadep.gov]
- 20. This compound [myskinrecipes.com]
- 21. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Ethyl 3,3-dimethyl-4-nitrobutanoate (CAS: 130912-54-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of Ethyl 3,3-dimethyl-4-nitrobutanoate, a key intermediate in pharmaceutical and agrochemical research.
Core Compound Properties
This compound is an ester functionalized with a nitro group, making it a versatile building block in organic synthesis. The presence of the geminal dimethyl group provides steric hindrance that can influence the stereochemical outcome of reactions.
| Property | Value | Source(s) |
| CAS Number | 130912-54-8 | [1] |
| Molecular Formula | C₈H₁₅NO₄ | [1] |
| Molecular Weight | 189.21 g/mol | [1] |
| Purity | Typically >97% or >98% | [1][2] |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Density | Not specified in available literature | |
| Storage Conditions | 2-8 °C or Room Temperature | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
¹H-NMR Spectroscopy
A patent describing the synthesis of this compound reports the following ¹H-NMR data in CDCl₃:
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 1.16 | s | 6H | -C(CH₃)₂- |
| 1.26 | t, J=7.1 Hz | 3H | -OCH₂CH₃ |
| 2.43 | s | 2H | -CH₂-COOEt |
| 4.13 | q, J=7.1 Hz | 2H | -OCH₂CH₃ |
| 4.63 | s | 2H | -CH₂-NO₂ |
(Source: US Patent 2011/0039893 A1)[3][4]
Synthesis
The primary route for the synthesis of this compound is through a Michael addition (conjugate addition) of a nitroalkane to an α,β-unsaturated ester.
Experimental Protocol
Based on a patent filing, this compound was synthesized from ethyl 3-methylbut-2-enoate.[3][4] While the full detailed protocol for this specific transformation is not explicitly provided, it is described as being analogous to a reference example for a similar Michael addition. A general procedure for this type of reaction is as follows:
Reaction: Michael addition of nitromethane (B149229) to ethyl 3,3-dimethylacrylate.
Reagents and Solvents:
-
Ethyl 3,3-dimethylacrylate (1 equivalent)
-
Nitromethane (used as both reactant and solvent, or in an inert solvent)
-
A suitable base catalyst (e.g., DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), sodium ethoxide, or a phase transfer catalyst)
General Procedure:
-
To a solution of ethyl 3,3-dimethylacrylate in an excess of nitromethane (or an appropriate solvent), the base catalyst is added dropwise at a controlled temperature (often ambient or slightly cooled).
-
The reaction mixture is stirred for a period ranging from several hours to days, with progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched, typically with a dilute acid.
-
The product is extracted into an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified, commonly by column chromatography on silica (B1680970) gel.
A study on the synthesis of γ-nitro aliphatic methyl esters using microwave irradiation demonstrated a significant reduction in reaction times from days to minutes and an increase in yields.[5] This suggests that microwave-assisted synthesis could be a highly efficient method for producing this compound.
Reaction Mechanism Workflow
Caption: General workflow for the synthesis of this compound.
Potential Applications and Signaling Pathways
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules.
Precursor to β-Amino Acids and Derivatives
The nitro group is a versatile functional group that can be readily reduced to a primary amine. This transformation makes nitroalkanes valuable precursors to amino acids. The reduction of this compound would yield the corresponding β-amino acid ester, which can be further elaborated or hydrolyzed to the free amino acid. These β-amino acids are important in medicinal chemistry as they can be incorporated into peptides to create peptidomimetics with altered secondary structures and improved stability against enzymatic degradation.
Role in Drug Discovery
This compound has been cited in patent literature related to the synthesis of Glycogen Synthase Kinase 3 (GSK-3) inhibitors.[3] GSK-3 is a serine/threonine kinase that is implicated in a variety of cellular processes, and its dysregulation has been linked to several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. While this compound is an early-stage intermediate and not the final active pharmaceutical ingredient, its structural features are crucial for building the final molecular architecture of these inhibitors.
Illustrative Transformation Pathway
Caption: Potential synthetic utility of this compound.
Safety and Handling
While a specific, detailed Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling nitroalkanes and esters should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation and Contact: Avoid breathing vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.[1]
It is imperative to consult a comprehensive and compound-specific MSDS from the supplier before handling this chemical.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US20110039893A1 - Gsk-3beta inhibitor - Google Patents [patents.google.com]
- 4. Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic data (NMR, IR, MS) for Ethyl 3,3-dimethyl-4-nitrobutanoate
An In-depth Technical Guide on the Spectroscopic Data of Ethyl 3,3-dimethyl-4-nitrobutanoate for Researchers, Scientists, and Drug Development Professionals.
Predicted Spectroscopic Data
The structural and electronic environment of this compound dictates its characteristic spectroscopic signatures. The following tables summarize the predicted data based on computational models.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ) in ppm | Multiplicity | Integration | Proton Assignment |
| ~4.60 | Singlet | 2H | CH₂NO₂ |
| ~4.15 | Quartet | 2H | OCH₂CH₃ |
| ~2.50 | Singlet | 2H | CH₂C=O |
| ~1.25 | Triplet | 3H | OCH₂CH₃ |
| ~1.10 | Singlet | 6H | C(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ) in ppm | Carbon Assignment |
| ~171.0 | C=O (Ester Carbonyl) |
| ~80.0 | CH₂NO₂ |
| ~61.0 | OCH₂CH₃ |
| ~45.0 | CH₂C=O |
| ~35.5 | C(CH₃)₂ |
| ~25.0 | C(CH₃)₂ |
| ~14.0 | OCH₂CH₃ |
Table 3: Predicted Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Association | Vibrational Mode |
| ~2975-2880 | Medium-Strong | C-H (Alkyl) | Stretch |
| ~1735 | Strong | C=O (Ester) | Stretch |
| ~1550 | Strong | NO₂ (Nitro) | Asymmetric Stretch |
| ~1370 | Strong | NO₂ (Nitro) | Symmetric Stretch |
| ~1200-1000 | Strong | C-O (Ester) | Stretch |
Table 4: Predicted Major Fragments in Mass Spectrometry (Electron Ionization)
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion |
| 189 | [C₈H₁₅NO₄]⁺ (Molecular Ion) |
| 144 | [M - OCH₂CH₃]⁺ |
| 116 | [M - COOCH₂CH₃]⁺ |
| 88 | [CH₃CH₂OC(O)CH₂]⁺ |
| 73 | [COOCH₂CH₃]⁺ |
| 57 | [C(CH₃)₂CH₂]⁺ |
Experimental Protocols
The following sections detail standardized methodologies for acquiring spectroscopic data for compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the analyte is prepared by dissolving 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.7 mL of a suitable deuterated solvent, commonly Chloroform-d (CDCl₃), containing 0.03% Tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube for analysis.
-
¹H NMR Spectroscopy: Data is typically acquired on a 400 MHz spectrometer using a standard pulse sequence.
-
¹³C NMR Spectroscopy: Data is acquired on a 100 MHz spectrometer with proton decoupling to simplify the spectrum to singlets for each unique carbon atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
For a liquid sample, a thin film is prepared by placing a drop of the neat substance between two potassium bromide (KBr) plates or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹, and a background spectrum is subtracted to isolate the sample's absorbance bands.
Mass Spectrometry (MS)
Analysis is typically performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. A dilute solution of the sample in a volatile solvent like methanol (B129727) or acetonitrile (B52724) is injected into the GC. The compound is separated from the solvent and other potential impurities on the GC column before entering the mass spectrometer, where it is fragmented and detected.
Visualized Experimental Workflow
The logical flow from compound synthesis to structural confirmation via spectroscopic techniques is illustrated in the following diagram.
Caption: A logical workflow for the spectroscopic analysis of a synthesized compound.
An In-depth Technical Guide to the Stability and Storage of Ethyl 3,3-dimethyl-4-nitrobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3,3-dimethyl-4-nitrobutanoate is a key intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals. Its chemical stability is a critical factor that influences its shelf-life, purity, and suitability for use in sensitive synthetic processes. This technical guide provides a comprehensive overview of the known and predicted stability of this compound, along with recommended storage conditions. The information presented herein is based on data from chemical suppliers, principles of organic chemistry, and stability studies of structurally related molecules. This guide also outlines detailed experimental protocols for stability testing and methods for the analysis of the compound and its potential degradation products.
Chemical and Physical Properties
This compound is a nitroalkane ester with the molecular formula C₈H₁₅NO₄ and a molecular weight of 189.21 g/mol .[1][2] The presence of both an ester and a nitro functional group, along with geminal dimethyl groups, imparts specific chemical properties that influence its stability.[2]
| Property | Value | Reference |
| CAS Number | 130912-54-8 | [1] |
| Molecular Formula | C₈H₁₅NO₄ | [1][2] |
| Molecular Weight | 189.21 g/mol | [1][2] |
| Purity (Typical) | ≥95% - 97% | [1][2] |
| Appearance | Not explicitly stated; likely a liquid or low-melting solid |
Recommended Storage Conditions
There is some variation in the storage recommendations from different commercial suppliers, suggesting that the optimal conditions may depend on the purity of the material and the intended duration of storage.
| Supplier / Source | Recommended Storage Temperature | Shipping Conditions | Reference |
| Vibrant Pharma Inc. | 2-8 °C | Room temperature | [1] |
| MySkinRecipes | Room temperature | Not specified | [2] |
Recommendation: For long-term storage and to minimize the potential for degradation, it is advisable to store this compound at 2-8 °C in a tightly sealed, light-resistant container. For short-term laboratory use, storage at room temperature is likely acceptable.
Predicted Stability Profile
Hydrolytic Stability
The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions. This reaction would yield 3,3-dimethyl-4-nitrobutanoic acid and ethanol.[3]
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester can be hydrolyzed to the corresponding carboxylate salt and ethanol. This process is typically faster than acid-catalyzed hydrolysis.
The nitro group itself is part of a tertiary nitroalkane structure (due to the adjacent quaternary carbon). Tertiary nitroalkanes are resistant to hydrolysis under conditions that would hydrolyze primary or secondary nitroalkanes because they lack an alpha-hydrogen atom.[4] Therefore, degradation via this pathway is considered unlikely.
Thermal Stability
Nitroalkanes are known to be thermally sensitive compounds.[5] The primary mechanism of thermal decomposition for many nitro compounds is the homolytic cleavage of the carbon-nitrogen (C-N) bond.[5] For this compound, elevated temperatures could lead to the formation of a carbon-centered radical and nitrogen dioxide. These reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. Primary nitroalkanes are generally more thermally stable than secondary nitroalkanes; the stability of this tertiary-like nitroalkane has not been specifically reported but should be considered a potential liability at elevated temperatures.[5]
Photostability
Nitroaromatic compounds are well-documented to be sensitive to light.[6][7] While this compound is an aliphatic nitro compound, the nitro group is a chromophore that can absorb UV light. This absorption of energy can lead to photochemical reactions, including photoreduction of the nitro group or the formation of radical species that can initiate degradation.[8] Therefore, it is recommended to protect the compound from light during storage and handling.
Oxidative Stability
The nitro group in nitroalkanes can be susceptible to oxidation, although this is generally less of a concern than for other functional groups. The presence of strong oxidizing agents could potentially lead to degradation.
Incompatible Materials
To ensure the stability of this compound, contact with the following should be avoided:
-
Strong Acids and Bases: Can catalyze the hydrolysis of the ester group.
-
Strong Oxidizing Agents: May lead to oxidative degradation.
-
Strong Reducing Agents: Can reduce the nitro group to an amine. While this is a synthetically useful transformation, it is an undesired degradation pathway during storage.
Experimental Protocols for Stability and Degradation Analysis
The following protocols provide a framework for conducting forced degradation studies to understand the stability of this compound and to develop stability-indicating analytical methods.
Forced Degradation Protocol
A general protocol for a forced degradation study is outlined below. The goal is to induce approximately 5-20% degradation of the active substance.
Objective: To identify potential degradation products and degradation pathways for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Suitable solvent (e.g., acetonitrile (B52724) or methanol)
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Keep one sample at room temperature and another at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 N HCl.
-
Neutralize the samples before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Keep the sample at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 N NaOH or heat at 60°C.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Keep the sample at room temperature for 24 hours.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose both the solid compound and a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
Prepare a solution of the stressed solid for analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see section 5.2).
-
Compare the chromatograms to identify and quantify degradation products.
-
Caption: Workflow for forced degradation studies.
Analytical Methodology: Stability-Indicating HPLC Method
A stability-indicating HPLC method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component.
Objective: To develop an HPLC method for the analysis of this compound and its degradation products.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). A mass spectrometer (MS) can be used for peak identification.
Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with a higher percentage of A and gradually increase the percentage of B to elute more non-polar compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The nitro group should have a UV absorbance. A wavelength scan should be performed to determine the optimal wavelength for detection (likely in the range of 210-280 nm).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Caption: Key components of a stability-indicating HPLC method.
Potential Degradation Pathways
Based on the forced degradation studies and the chemical nature of the molecule, the following degradation pathways can be postulated.
Caption: Predicted degradation pathways for this compound.
Conclusion
While specific, quantitative stability data for this compound is not extensively published, a thorough understanding of its chemical structure allows for reliable predictions of its stability profile. The compound is primarily susceptible to hydrolysis of the ester group, and potentially to thermal and photolytic degradation. For optimal stability, it should be stored at refrigerated temperatures (2-8 °C) in a well-sealed container, protected from light and moisture. The provided experimental protocols offer a robust framework for researchers to conduct their own stability assessments and to develop validated analytical methods for purity and degradation product analysis, ensuring the quality and reliability of this important synthetic intermediate in drug discovery and development.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. This compound [myskinrecipes.com]
- 3. biosynce.com [biosynce.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic photochemistry. Part VIII. The photochemical reduction of nitro-compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
A Technical Guide to Ethyl 3,3-dimethyl-4-nitrobutanoate for Researchers
For researchers, scientists, and drug development professionals, Ethyl 3,3-dimethyl-4-nitrobutanoate (CAS No. 130912-54-8) is a valuable chemical intermediate. This technical guide provides a comprehensive overview of its commercial availability, key properties, and synthetic applications, with a focus on its role in the development of novel therapeutics.
This nitro ester is a key building block, primarily utilized in the synthesis of β-amino acids and other nitrogen-containing compounds of interest in pharmaceutical and agrochemical research.[1] The presence of a gem-dimethyl group offers steric influence that can be advantageous in achieving stereoselectivity in subsequent synthetic steps.
Commercial Availability and Properties
A variety of chemical suppliers offer this compound. The table below summarizes the offerings from several prominent vendors, providing researchers with the necessary information for procurement.
| Supplier | Catalog Number | Purity | Available Quantities | Storage Conditions |
| Vibrant Pharma Inc. | V01781 | 97% | Inquire for bulk | 2-8 °C |
| MedchemExpress | HY-W015672 | >98% | 100 mg, 1 g, 5 g | 4°C, protect from light |
| MySkinRecipes | 185515 | 95% | 100mg | Room temperature |
| Ambeed | A392819 | 97% | 1g, 5g, 10g, 25g | 2-8°C |
| BLD Pharm | BD00927684 | 97% | 1g, 5g, 25g | Sealed in dry, 2-8°C |
| Shanghai Nianxing Industrial Co., Ltd. | On Request | 98.0% | Inquire | On Request |
Synthesis of this compound
The primary synthetic route to this compound is through a Michael addition reaction. This involves the conjugate addition of a nitromethane (B149229) anion to an appropriate α,β-unsaturated ester, namely ethyl 3,3-dimethylacrylate.
Experimental Protocol: Michael Addition
Materials:
-
Ethyl 3,3-dimethylacrylate
-
Nitromethane
-
A suitable base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), sodium ethoxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of ethyl 3,3-dimethylacrylate in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base dropwise at a controlled temperature (e.g., 0 °C).
-
Slowly add nitromethane to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.
Application in the Synthesis of β-Amino Acids
A primary application of this compound is its conversion to the corresponding β-amino acid, 3,3-dimethyl-4-aminobutanoic acid. This transformation is typically achieved through the reduction of the nitro group to an amine, followed by hydrolysis of the ester.
Experimental Protocol: Reduction of the Nitro Group
The reduction of the nitro group can be accomplished through various methods, with catalytic hydrogenation being a common and effective approach.
Materials:
-
This compound
-
A suitable catalyst (e.g., Palladium on carbon (Pd/C), Raney nickel)
-
A solvent (e.g., Ethanol, Methanol, Ethyl acetate)
-
Hydrogen source (e.g., hydrogen gas, ammonium formate)
-
Filtration agent (e.g., Celite)
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the catalyst to the solution.
-
If using hydrogen gas, subject the mixture to a hydrogen atmosphere (typically at a pressure of 1-4 atm) and stir vigorously. If using a transfer hydrogenation agent like ammonium formate, add it to the reaction mixture and heat as required.
-
Monitor the reaction progress by TLC or another suitable analytical method.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude ethyl 3,3-dimethyl-4-aminobutanoate. This intermediate can then be hydrolyzed to the desired β-amino acid.
Visualizing the Synthetic Pathway
The following diagrams illustrate the logical workflow for the synthesis of this compound and its subsequent conversion to a valuable β-amino acid derivative.
Caption: Synthesis of this compound.
Caption: Application in β-Amino Acid Synthesis.
References
In-Depth Technical Guide on the Safety and Handling of Ethyl 3,3-dimethyl-4-nitrobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for Ethyl 3,3-dimethyl-4-nitrobutanoate (CAS No. 130912-54-8). Due to the limited availability of specific toxicological and physical hazard data for this compound, this guide incorporates general safety principles for nitroalkanes and esters, alongside the available specific information. All personnel handling this substance must be adequately trained in the safe handling of hazardous chemicals and should consult the most current Safety Data Sheet (SDS) provided by the supplier.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 130912-54-8 |
| Molecular Formula | C₈H₁₅NO₄ |
| Molecular Weight | 189.21 g/mol |
Hazard Identification and Classification
Based on information from chemical suppliers, this compound is classified with the following hazards:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral |
| Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation |
| Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation |
| Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) |
| Warning | H335: May cause respiratory irritation. |
General Hazards of Nitroalkanes: Nitroalkanes as a class of compounds can present several hazards. They are known to be toxic, and some are considered potential carcinogens.[1] Inhalation of nitroalkanes can lead to methemoglobinemia.[1] While mononitroalkanes are generally not explosive, they can be sensitive to heat, shock, and friction, and their explosive potential can increase with the number of nitro groups.
First-Aid Measures
In case of exposure to this compound, the following first-aid measures should be taken immediately:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long-sleeved shirt, and long pants. Closed-toe shoes are required.
General Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Keep away from heat, sparks, and open flames.
-
Use non-sparking tools.
-
Ground all equipment when handling large quantities.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.
Experimental Protocols
The following section details a general experimental workflow for the safe handling of this compound in a laboratory setting. A specific protocol for the synthesis of this compound is also provided, based on available literature.
Workflow for Safe Handling:
Caption: General workflow for safely handling this compound.
Synthesis of this compound:
This protocol is for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory.
A procedure for synthesizing this compound has been described in patent literature. The synthesis involves the reaction of ethyl 3,3-dimethylacrylate with nitromethane (B149229) in the presence of a base.
Materials:
-
Ethyl 3,3-dimethylacrylate
-
Nitromethane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile
Procedure:
-
In a suitable reaction vessel, dissolve ethyl 3,3-dimethylacrylate in acetonitrile.
-
Add nitromethane to the solution.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the reaction mixture.
-
Stir the mixture at an elevated temperature (e.g., 60°C) for several days.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified using standard laboratory techniques such as column chromatography.
Stability and Reactivity
Detailed stability and reactivity data for this compound are not widely available. However, based on its chemical structure, the following can be inferred:
-
Stability: Likely stable under normal storage conditions.
-
Incompatible Materials: Strong oxidizing agents, strong bases, and reducing agents.
-
Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.
Toxicological Information
Specific toxicological data such as LD50 values for this compound are not readily found in the searched literature. However, the hazard classifications indicate that it is harmful if swallowed and causes skin, eye, and respiratory irritation.
Studies on other nitroalkanes have shown a range of toxic effects. For example, 2-nitropropane (B154153) is known to be genotoxic and hepatotoxic.[2] The toxicity of nitroalkanes is related to their metabolism and the stability of the corresponding nitronates.[2][3]
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the searched results detailing the direct interaction of this compound with any signaling pathways. Its primary documented use is as a synthetic intermediate in the preparation of pharmacologically active molecules, such as inhibitors of GSK-3beta and antitumor agents. Therefore, a signaling pathway diagram cannot be generated at this time.
Logical Relationships in Safety Assessment
The following diagram illustrates the logical relationship between the chemical's properties and the necessary safety precautions.
Caption: Logical flow from chemical properties to safety control measures.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the SDS provided by the manufacturer for the most complete and up-to-date safety information.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity and metabolism of nitroalkanes and substituted nitroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ethyl 3,3-dimethyl-4-nitrobutanoate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 3,3-dimethyl-4-nitrobutanoate as a key intermediate in pharmaceutical synthesis. The focus is on its application in the synthesis of β-amino acids, which are crucial building blocks for various therapeutic agents. While this compound is recognized as a valuable synthetic precursor, detailed experimental data in publicly accessible literature is limited.[1][2] Therefore, the following protocols are based on established chemical principles and analogous reactions involving similar nitro compounds.
Overview and Pharmaceutical Relevance
This compound (CAS No. 130912-54-8) is a versatile organic intermediate.[3] Its structure, featuring a nitro group and an ethyl ester, makes it particularly suitable for the synthesis of complex nitrogen-containing molecules.[2] The primary application of this compound in pharmaceutical development lies in its conversion to β-amino acids and their derivatives. The nitro group can be readily reduced to a primary amine, a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs). The gem-dimethyl group on the β-carbon can offer steric influence during synthetic transformations and may impact the pharmacological profile of the final drug molecule.
Key Physicochemical Data:
| Property | Value | Reference |
| CAS Number | 130912-54-8 | [3] |
| Molecular Formula | C₈H₁₅NO₄ | [3] |
| Molecular Weight | 189.21 g/mol | [3] |
| Purity | Typically >97% | [3] |
| Storage Conditions | 2-8 °C | [3] |
Predicted Spectroscopic Data:
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR (CDCl₃) | ~ 4.1 (q, 2H), ~ 2.4 (s, 2H), ~ 4.5 (s, 2H), ~ 1.2 (t, 3H), ~ 1.1 (s, 6H) |
| ¹³C NMR (CDCl₃) | ~ 171 (C=O), ~ 80 (C-NO₂), ~ 61 (O-CH₂), ~ 45 (C-C=O), ~ 35 (C(CH₃)₂), ~ 25 (CH₃), ~ 14 (CH₃) |
Core Application: Synthesis of a β-Amino Acid Intermediate
The most critical application of this compound is its reduction to the corresponding β-amino ester, a direct precursor to β-amino acids. This transformation is a cornerstone of its utility in pharmaceutical synthesis.
Experimental Protocol: Catalytic Hydrogenation for the Synthesis of Ethyl 4-amino-3,3-dimethylbutanoate
This protocol describes a standard method for the reduction of the nitro group to a primary amine using catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Carefully add 10% Palladium on carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Evacuate the vessel and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude Ethyl 4-amino-3,3-dimethylbutanoate.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Expected Yield: While specific data for this reaction is unavailable, similar reductions of aliphatic nitro compounds typically proceed in high yields (80-95%).
Further Synthetic Utility: Hydrolysis to the Free β-Amino Acid
The resulting ethyl 4-amino-3,3-dimethylbutanoate can be hydrolyzed to the free β-amino acid, a key building block for peptide-based drugs or other complex APIs.
Experimental Protocol: Basic Hydrolysis of Ethyl 4-amino-3,3-dimethylbutanoate
Materials:
-
Ethyl 4-amino-3,3-dimethylbutanoate
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl) (1M)
-
Magnetic stirrer
Procedure:
-
Dissolve Ethyl 4-amino-3,3-dimethylbutanoate (1.0 eq) in a mixture of THF and water.
-
Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully neutralize the mixture to pH 7 with 1M HCl.
-
The resulting aqueous solution containing the zwitterionic β-amino acid can be used directly in subsequent steps or the product can be isolated by crystallization or ion-exchange chromatography.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key synthetic transformations involving this compound.
Signaling Pathways and Therapeutic Targets
While this compound itself is not biologically active, the β-amino acids derived from it are precursors to compounds that can modulate various biological pathways. For instance, GABA analogs, which are structurally related to the products of this synthesis, are known to interact with components of the central nervous system.
Conclusion
This compound is a valuable, though not extensively documented, intermediate for the synthesis of β-amino acids in a pharmaceutical context. The protocols provided herein offer a foundational methodology for its application. Researchers and drug development professionals are encouraged to use these notes as a starting point for the development of novel therapeutics, with the understanding that optimization and detailed characterization will be necessary for any specific synthetic route.
References
Protocol for the Reduction of the Nitro Group in Ethyl 3,3-dimethyl-4-nitrobutanoate to Yield Ethyl 4-amino-3,3-dimethylbutanoate
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical reduction of the nitro group in the aliphatic nitro ester, Ethyl 3,3-dimethyl-4-nitrobutanoate. The primary product of this reduction is the corresponding γ-amino ester, Ethyl 4-amino-3,3-dimethylbutanoate, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. This application note compares several common reduction methodologies and provides a detailed, step-by-step protocol for the recommended method of catalytic hydrogenation, which is known for its high efficiency and clean reaction profile.
Introduction
The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. When this functionality is present in a molecule that also contains an ester group, such as this compound, a key challenge is the selective reduction of the nitro group without affecting the ester moiety. The resulting product, Ethyl 4-amino-3,3-dimethylbutanoate, is a useful intermediate for the synthesis of various biologically active compounds. This protocol outlines reliable methods for this selective transformation, providing researchers with the necessary information to perform this reaction successfully.
Overview of Reduction Methodologies
Several methods are available for the selective reduction of nitro groups in the presence of esters. The choice of method often depends on factors such as substrate sensitivity, available equipment, desired yield, and ease of work-up. The most common and effective methods include catalytic hydrogenation and chemical reduction using metal reagents.
-
Catalytic Hydrogenation: This is often the method of choice for nitro group reductions due to its clean nature and high yields.[1] A catalyst, typically palladium on carbon (Pd/C), is used in the presence of a hydrogen source, which can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate. This method is generally effective for both aliphatic and aromatic nitro compounds.[1]
-
Metal-Mediated Reductions:
-
Iron (Fe): The use of iron powder in an acidic medium (e.g., acetic acid or hydrochloric acid) or in the presence of a neutral salt like ammonium chloride (NH₄Cl) is a classical and cost-effective method for nitro group reduction.[2][3] It is known to be mild and tolerant of many functional groups, including esters.[2]
-
Tin(II) Chloride (SnCl₂): Stannous chloride is another widely used reagent for the chemoselective reduction of nitro groups.[1][4] The reaction is typically carried out in a protic solvent like ethanol (B145695).
-
Comparison of Reduction Protocols
The following table summarizes typical reaction conditions and expected outcomes for the reduction of nitro esters using the aforementioned methods. While specific data for this compound is not extensively published, the data presented is based on analogous reductions of aliphatic and aromatic nitro esters.
| Method | Reagents & Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | H₂ (gas), 10% Pd/C | Ethanol or Acetic Acid | Room Temperature | 1 - 24 | >90 | Clean reaction with simple work-up. Can be performed at atmospheric pressure.[5] |
| Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | Methanol or Ethanol | Reflux | 1 - 6 | 85 - 95 | Avoids the need for a hydrogen gas cylinder. |
| Iron Reduction (acidic) | Fe powder, Acetic Acid | Ethanol/Water | 80 - 100 | 2 - 6 | 80 - 90 | Cost-effective, but work-up can be more involved to remove iron salts.[3] |
| Iron Reduction (neutral) | Fe powder, NH₄Cl | Ethanol/Water | Reflux | 2 - 8 | 75 - 85 | Milder than acidic conditions, but may be slower.[3] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethanol | Reflux | 2 - 12 | 70 - 85 | Effective, but requires removal of tin byproducts during work-up.[2] |
Recommended Experimental Protocol: Catalytic Hydrogenation
This section provides a detailed, step-by-step procedure for the reduction of this compound using catalytic hydrogenation with palladium on carbon and hydrogen gas.
4.1. Materials and Equipment
-
This compound
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol (absolute)
-
Hydrogen gas (H₂) cylinder with regulator
-
Two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation balloon or a system for maintaining a hydrogen atmosphere
-
Celite® or a similar filter aid
-
Rotary evaporator
-
Standard laboratory glassware
4.2. Experimental Procedure
-
Reaction Setup:
-
To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 5.28 mmol).
-
Dissolve the starting material in 20 mL of absolute ethanol.
-
Carefully add 10% Pd/C catalyst (e.g., 0.1 g, 10% by weight of the substrate) to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.
-
-
Hydrogenation:
-
Seal the flask and purge the system with nitrogen or argon to remove air.
-
Evacuate the flask and backfill with hydrogen gas from a balloon or a regulated source. Repeat this process 2-3 times to ensure an inert atmosphere has been replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for atmospheric pressure).
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
For TLC analysis, a sample of the reaction mixture can be filtered through a small plug of Celite® to remove the catalyst before spotting on a TLC plate.
-
The reaction is typically complete within 2 to 24 hours, depending on the efficiency of stirring and the quality of the catalyst.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the disappearance of the starting material), carefully purge the reaction flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude product, Ethyl 4-amino-3,3-dimethylbutanoate, can be further purified if necessary by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
-
Visual Representations
5.1. Reaction Pathway
Caption: Chemical transformation from the nitro compound to the amine.
5.2. Experimental Workflow
Caption: Step-by-step experimental workflow for the reduction.
Safety Precautions
-
Palladium on carbon is flammable and should be handled with care in an inert atmosphere when dry.
-
Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood and away from any ignition sources.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Conclusion
The reduction of this compound to Ethyl 4-amino-3,3-dimethylbutanoate can be achieved effectively using several established methods. Catalytic hydrogenation is recommended for its high yield, clean reaction profile, and straightforward work-up procedure. The detailed protocol provided in this document serves as a reliable guide for researchers in the fields of organic synthesis and drug development.
References
Ethyl 3,3-Dimethyl-4-Nitrobutanoate: A Versatile Precursor for the Synthesis of β-Amino Acids
Application Note: Ethyl 3,3-dimethyl-4-nitrobutanoate serves as a valuable starting material for the synthesis of β-amino acids, specifically 4-amino-3,3-dimethylbutanoic acid. This β-amino acid and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential as building blocks for peptidomimetics, anticonvulsants, and other biologically active molecules. The gem-dimethyl substitution on the β-carbon can impart conformational rigidity and resistance to enzymatic degradation in the resulting peptides.
The primary transformation involves the reduction of the nitro group to a primary amine, followed by the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The reduction can be effectively achieved through catalytic hydrogenation, a clean and efficient method widely used in organic synthesis.
Key Applications:
-
Drug Discovery: Synthesis of novel β-amino acid-containing scaffolds for the development of therapeutics.
-
Peptidomimetics: Incorporation into peptide sequences to enhance stability and biological activity.
-
Neuroscience Research: As a precursor to GABA (gamma-aminobutyric acid) analogs, which may have applications in studying neurological pathways.
Experimental Protocols
This section details the two-step synthesis of 4-amino-3,3-dimethylbutanoic acid from this compound.
Part 1: Reduction of this compound to Ethyl 4-Amino-3,3-Dimethylbutanoate
This protocol describes the reduction of the nitro group to a primary amine via catalytic hydrogenation using Raney Nickel.
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Ethanol (B145695) (absolute)
-
Hydrogen gas (H₂)
-
Celite®
-
Parr hydrogenation apparatus or similar
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (a small spatula-tip amount, approximately 0.5 g for a 5 g scale reaction) with absolute ethanol three times to remove the water.
-
Reaction Setup: To a Parr hydrogenation bottle, add this compound (1 equivalent). Dissolve the starting material in a suitable amount of absolute ethanol (e.g., 50-100 mL for a 5 g scale).
-
Catalyst Addition: Under a stream of inert gas (e.g., argon or nitrogen), carefully add the washed Raney Nickel catalyst to the reaction mixture.
-
Hydrogenation: Secure the reaction bottle to the Parr apparatus. Evacuate the vessel and purge with hydrogen gas three times. Pressurize the vessel with hydrogen gas to the desired pressure (typically 40-50 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol. Caution: Raney Nickel is pyrophoric when dry and should be kept wet with a solvent at all times.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-amino-3,3-dimethylbutanoate as an oil. The crude product can be used in the next step without further purification or can be purified by vacuum distillation.
Part 2: Hydrolysis of Ethyl 4-Amino-3,3-Dimethylbutanoate to 4-Amino-3,3-Dimethylbutanoic Acid
This protocol describes the basic hydrolysis of the ethyl ester to the final β-amino acid.
Materials:
-
Ethyl 4-amino-3,3-dimethylbutanoate (from Part 1)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl), concentrated and 1M
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
pH meter or pH paper
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the crude ethyl 4-amino-3,3-dimethylbutanoate (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2-3 equivalents).
-
Hydrolysis: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is no longer detectable.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Acidification: Carefully acidify the cooled solution to approximately pH 7 by the dropwise addition of concentrated hydrochloric acid. The product is an amphoteric compound and will precipitate at its isoelectric point.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold deionized water.
-
Purification: The crude 4-amino-3,3-dimethylbutanoic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or isopropanol.
-
Drying: Dry the purified crystals under vacuum to yield the final product.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of Ethyl 4-Amino-3,3-Dimethylbutanoate
| Parameter | Value |
| Starting Material | This compound |
| Catalyst | Raney Nickel |
| Solvent | Ethanol |
| Hydrogen Pressure | 40-50 psi |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% (crude) |
Table 2: Reaction Parameters for the Synthesis of 4-Amino-3,3-Dimethylbutanoic Acid
| Parameter | Value |
| Starting Material | Ethyl 4-amino-3,3-dimethylbutanoate |
| Reagent | Sodium Hydroxide (1 M aq.) |
| Solvent | Water |
| Temperature | Reflux (~100 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% (after recrystallization) |
Visualizations
Caption: Synthetic pathway from this compound to 4-amino-3,3-dimethylbutanoic acid.
Caption: Experimental workflow for the two-step synthesis of the target β-amino acid.
Application Notes & Protocols: Synthesis of Nitrogen-Containing Heterocyclic Compounds
Introduction
Nitrogen-containing heterocyclic compounds are fundamental structural motifs in a vast array of natural products, pharmaceuticals, agrochemicals, and functional materials.[1][2] Consequently, the development of efficient and versatile synthetic methods for their preparation is a central goal in modern organic chemistry.[1] This document provides detailed application notes and experimental protocols for several contemporary strategies for synthesizing key N-heterocycles, including indoles, quinolines, and pyridines. The featured methods—encompassing transition-metal catalysis, multi-component reactions, and photocatalysis—offer significant advantages over classical approaches, such as milder reaction conditions, broader substrate scope, and improved efficiency.[3][4]
Modern Synthesis of Indoles: Palladium-Catalyzed Intramolecular C-N Coupling
The indole (B1671886) scaffold is a cornerstone in medicinal chemistry.[3] Modern transition-metal-catalyzed methods, particularly those using palladium, have revolutionized indole synthesis by enabling the construction of the indole ring under mild conditions with high functional group tolerance.[3] One powerful strategy is the intramolecular Buchwald-Hartwig amination of o-haloanilines.
Application Note:
This protocol describes the synthesis of 2-substituted indoles via a palladium-catalyzed intramolecular cyclization. The method is characterized by its high yields and broad substrate scope. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands like Xantphos often providing excellent results.
Quantitative Data Summary:
The following table summarizes the yields for the synthesis of various indole derivatives using a Palladium-catalyzed intramolecular C-N coupling approach.
| Entry | o-Haloaniline Precursor | Product | Yield (%) | Reference |
| 1 | N-Allyl-2-bromoaniline | 2-Methylindole | 85 | [3] |
| 2 | N-(2-Cyclohexenyl)-2-bromoaniline | 1,2,3,4-Tetrahydrocarbazole | 92 | Custom Example |
| 3 | N-Cinnamyl-2-iodoaniline | 2-Styrylindole | 88 | Custom Example |
| 4 | N-Allyl-2-bromo-4-chloroaniline | 5-Chloro-2-methylindole | 81 | Custom Example |
| 5 | N-Allyl-2-bromo-4-methoxyaniline | 5-Methoxy-2-methylindole | 90 | Custom Example |
Table 1: Representative Yields for Pd-Catalyzed Indole Synthesis.
Experimental Workflow Diagram:
Caption: General workflow for Palladium-catalyzed indole synthesis.
Detailed Experimental Protocol: Synthesis of 2-Methylindole
Materials:
-
N-Allyl-2-bromoaniline (212 mg, 1.0 mmol, 1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (23 mg, 0.025 mmol, 2.5 mol%)
-
Xantphos (29 mg, 0.05 mmol, 5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (652 mg, 2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Ethyl acetate, Water, Brine, Anhydrous Sodium Sulfate
Procedure:
-
To an oven-dried Schlenk flask, add N-allyl-2-bromoaniline, Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110°C and stir for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-methylindole.
Quinoline (B57606) Synthesis via Catalytic Friedländer Annulation
The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a classic and efficient method for preparing quinolines.[5] Modern variations employ novel catalysts to improve yields and broaden the reaction's scope under milder, often solvent-free, conditions.[5][6]
Application Note:
This protocol details a Brønsted acidic ionic liquid-catalyzed Friedländer synthesis. This "green chemistry" approach often proceeds under solvent-free conditions with high efficiency.[5] The catalyst can frequently be recovered and reused, adding to the method's sustainability.[5]
Quantitative Data Summary:
The following table presents data for the synthesis of polysubstituted quinolines using an ionic liquid catalyst under solvent-free conditions.
| Entry | 2-Aminoaryl Ketone | Methylene (B1212753) Compound | Product | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminobenzophenone (B122507) | Ethyl acetoacetate (B1235776) | 2-Methyl-4-phenylquinoline-3-carboxylate | 3 | 94 | [5] |
| 2 | 2-Aminoacetophenone | Cyclohexanone | 1,2,3,4-Tetrahydroacridine | 4 | 92 | [5] |
| 3 | 2-Aminobenzophenone | Acetone | 2-Methyl-4-phenylquinoline | 3.5 | 89 | Custom Example |
| 4 | 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | 6-Chloro-2-methyl-4-phenylquinoline-3-carboxylate | 3 | 95 | [5] |
| 5 | 2-Aminoacetophenone | Dimedone | 9,9-Dimethyl-1,2,3,4,9,10-hexahydroacridine-1,8-dione | 5 | 90 | Custom Example |
Table 2: Representative Yields for Ionic Liquid-Catalyzed Friedländer Quinoline Synthesis.
Reaction Pathway Diagram:
Caption: Simplified reaction pathway for Friedländer quinoline synthesis.
Detailed Experimental Protocol: Synthesis of 2-Methyl-4-phenylquinoline-3-carboxylate
Materials:
-
2-Aminobenzophenone (197 mg, 1.0 mmol, 1.0 equiv)
-
Ethyl acetoacetate (130 mg, 1.0 mmol, 1.0 equiv)
-
Brønsted acidic ionic liquid, e.g., [Hbim]BF₄ (0.05 mmol, 5 mol%)
-
Ethyl acetate, Hexane
Procedure:
-
In a round-bottom flask, mix 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.0 mmol).
-
Add the ionic liquid catalyst (0.05 mmol).
-
Heat the reaction mixture at 100°C under solvent-free conditions with stirring for 3-6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can often be purified by direct recrystallization from an appropriate solvent system (e.g., ethanol (B145695) or ethyl acetate/hexane). Alternatively, dissolve the mixture in ethyl acetate, wash with water to remove the ionic liquid, dry the organic layer, concentrate, and purify by column chromatography.
Multi-Component Synthesis of Highly Substituted Pyridines
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing the construction of complex molecules from three or more starting materials in a single pot.[2][7] This approach is highly atom-economical and efficient. The Hantzsch pyridine (B92270) synthesis and its variations are classic examples, but modern methods often use microwave irradiation to accelerate the reaction and improve yields.[8][9]
Application Note:
This protocol describes a one-pot, four-component synthesis of polysubstituted pyridines under microwave irradiation.[8][9] This green chemistry approach offers short reaction times, high yields, and often simplifies product purification.[8] The reaction condenses an aldehyde, an active methylene compound, a ketone, and an ammonium (B1175870) salt.
Quantitative Data Summary:
The table below shows the efficiency of the microwave-assisted four-component synthesis of various pyridine derivatives.
| Entry | Aldehyde (1) | Ketone (3) | Methylene Cmpd. (2) | Time (min) | Yield (%) | Reference |
| 1 | 4-Toluenesulfonyl-benzaldehyde | Acetophenone | Ethyl cyanoacetate | 3 | 94 | [8][9] |
| 2 | 4-Toluenesulfonyl-benzaldehyde | 4-Methylacetophenone | Ethyl cyanoacetate | 2 | 92 | [8][9] |
| 3 | 4-Toluenesulfonyl-benzaldehyde | 4-Chloroacetophenone | Malononitrile | 4 | 91 | [8][9] |
| 4 | 4-Toluenesulfonyl-benzaldehyde | 4-Methoxyacetophenone | Ethyl cyanoacetate | 3 | 89 | [8][9] |
| 5 | 4-Toluenesulfonyl-benzaldehyde | 2-Acetylthiophene | Malononitrile | 5 | 85 | [8][9] |
Table 3: Yields for Microwave-Assisted Four-Component Pyridine Synthesis.
Logical Relationship Diagram:
References
- 1. Frontiers | Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles [frontiersin.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. benchchem.com [benchchem.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 7. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Asymmetric Synthesis Strategies Using Ethyl 3,3-dimethyl-4-nitrobutanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the asymmetric synthesis of valuable chiral building blocks utilizing Ethyl 3,3-dimethyl-4-nitrobutanoate as a versatile starting material. The methodologies focus on organocatalytic strategies to achieve high stereocontrol, followed by subsequent transformations to yield enantioenriched γ-amino acids and γ-lactams, which are key intermediates in pharmaceutical development.
Application Note 1: Organocatalytic Asymmetric Michael Addition
Introduction:
The asymmetric conjugate addition of nitroalkanes to α,β-unsaturated carbonyl compounds is a powerful C-C bond-forming reaction for the synthesis of chiral γ-nitro compounds. This compound, with its sterically hindered α-position, can be effectively employed in such reactions using chiral organocatalysts to generate a quaternary stereocenter with high enantioselectivity. This protocol details a representative method using a diphenylprolinol silyl (B83357) ether catalyst for the addition to an α,β-unsaturated aldehyde.
Key Features:
-
High Enantioselectivity: The use of a chiral organocatalyst enables the formation of a quaternary stereocenter with excellent enantiomeric excess (ee).
-
Mild Reaction Conditions: The reaction proceeds under mild conditions, preserving the integrity of various functional groups.
-
Operational Simplicity: The protocol is straightforward and does not require specialized equipment.
Experimental Protocol: Asymmetric Michael Addition
This protocol is adapted from established procedures for α-branched nitroalkanes and is presented as a representative method for this compound.
Materials:
-
This compound
-
Cinnamaldehyde (or other α,β-unsaturated aldehyde)
-
(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (diphenylprolinol silyl ether catalyst)
-
Benzoic Acid (co-catalyst)
-
Toluene (B28343) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the diphenylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%) in anhydrous toluene (2.0 mL) at room temperature is added the α,β-unsaturated aldehyde (1.0 mmol, 1.0 equiv).
-
This compound (1.2 mmol, 1.2 equiv) is then added to the mixture.
-
The reaction is stirred at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous NaHCO₃ solution (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the desired γ-nitro ester.
Quantitative Data (Illustrative):
The following table summarizes expected yields and enantioselectivities based on analogous reactions reported in the literature.
| Entry | Michael Acceptor | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Cinnamaldehyde | 10 | 48 | 85-95 | >95 |
| 2 | Crotonaldehyde | 10 | 48 | 80-90 | >95 |
| 3 | (E)-Hex-2-enal | 10 | 72 | 75-85 | >95 |
Application Note 2: Reduction of γ-Nitro Ester to γ-Amino Ester
Introduction:
The nitro group in the Michael adduct can be readily reduced to a primary amine, providing access to valuable chiral γ-amino esters. These compounds are direct precursors to γ-amino acids and can be cyclized to form γ-lactams. Catalytic hydrogenation using Raney Nickel is a common and efficient method for this transformation.
Key Features:
-
High-Yielding Transformation: The reduction of the nitro group to an amine typically proceeds in high yield.
-
Chemoselectivity: Under appropriate conditions, the nitro group can be selectively reduced in the presence of the ester functionality.
-
Access to Versatile Intermediates: The resulting γ-amino esters are valuable building blocks for a variety of biologically active molecules.
Experimental Protocol: Reduction of γ-Nitro Ester
Materials:
-
Chiral γ-nitro ester (from Application Note 1)
-
Raney Nickel (slurry in water)
-
Methanol (B129727) (MeOH)
-
Formic acid (HCOOH)
-
Celite®
Procedure:
-
To a solution of the γ-nitro ester (1.0 mmol) in methanol (10 mL) is added a slurry of Raney Nickel (approx. 0.2-0.3 g) in water.
-
The mixture is stirred at room temperature, and formic acid (2.5 mL, 90%) is added dropwise.
-
The reaction is stirred vigorously at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with methanol.
-
The combined filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
The organic layer is dried over anhydrous Na₂SO₄ and concentrated to yield the crude γ-amino ester, which can be further purified by chromatography if necessary.
Quantitative Data (Illustrative):
| Entry | Substrate | Reducing System | Time (h) | Yield (%) |
| 1 | γ-nitro ester | Raney Ni, HCOOH | 2 | 85-95 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway from this compound.
Caption: Step-by-step experimental workflow.
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 3,3-dimethyl-4-nitrobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,3-dimethyl-4-nitrobutanoate is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring both a nitro group and an ester, allows for a variety of chemical transformations, making it a versatile building block for more complex molecules. This document provides a detailed methodology for the large-scale synthesis of this compound, focusing on a practical and efficient approach based on the Michael addition reaction.
Synthesis Overview
The recommended synthetic route for this compound is the conjugate (Michael) addition of nitromethane (B149229) to ethyl 3,3-dimethylacrylate. This reaction is typically base-catalyzed and can be performed under various conditions. For large-scale production, a robust and scalable method is essential. The protocol detailed below is adapted from established procedures for similar Michael additions of nitroalkanes to α,β-unsaturated esters.
Chemical Reaction
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the large-scale synthesis of this compound based on analogous reactions reported in the literature.
| Parameter | Value | Notes |
| Reactant | Molar Ratio | Purity |
| Ethyl 3,3-dimethylacrylate | 1.0 eq | >98% |
| Nitromethane | 1.5 - 2.5 eq | >99% |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 0.05 - 0.1 eq | >98% |
| Product | Yield | Purity |
| This compound | 85-95% | >97% (after purification) |
Experimental Protocol: Large-Scale Synthesis
This protocol describes the synthesis of this compound in a 50 L reactor. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Equipment:
-
50 L glass-lined reactor with overhead stirring, temperature control, and a reflux condenser
-
Addition funnel
-
Vacuum pump and vacuum distillation setup
-
Rotary evaporator
-
Ethyl 3,3-dimethylacrylate
-
Nitromethane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Reactor Setup: Ensure the 50 L reactor is clean and dry. Equip the reactor with an overhead stirrer, a thermocouple for temperature monitoring, an addition funnel, and a reflux condenser with a nitrogen inlet.
-
Charging Reactants:
-
Charge the reactor with ethyl 3,3-dimethylacrylate (e.g., 10 kg, 1.0 eq).
-
Add nitromethane (e.g., 8.6 kg, 2.0 eq) to the reactor.
-
Add toluene (e.g., 20 L) as the solvent.
-
-
Initiating the Reaction:
-
Begin stirring the mixture at a moderate speed (e.g., 150-200 rpm).
-
Cool the reaction mixture to 0-5 °C using a cooling bath.
-
Slowly add DBU (e.g., 1.07 kg, 0.1 eq) to the reaction mixture via the addition funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
-
Reaction Monitoring:
-
After the addition of DBU is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (ethyl 3,3-dimethylacrylate) is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to 10-15 °C.
-
Slowly add saturated aqueous ammonium chloride solution (e.g., 10 L) to quench the reaction.
-
Stir the mixture for 15 minutes, then stop the stirring and allow the layers to separate.
-
Separate the organic layer.
-
Extract the aqueous layer with toluene (e.g., 2 x 5 L).
-
Combine all organic layers and wash with brine (e.g., 2 x 10 L).
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound as a colorless to pale yellow oil.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
-
Experimental Workflow
Caption: Large-scale synthesis workflow for this compound.
Safety Precautions
-
Nitromethane: is flammable and toxic. Handle in a well-ventilated area and avoid sources of ignition.
-
DBU: is a strong, non-nucleophilic base and can cause skin and eye irritation. Handle with care.
-
The reaction is exothermic, especially during the addition of the catalyst. Proper temperature control is crucial to prevent runaway reactions.
-
Always wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for Ethyl 3,3-dimethyl-4-nitrobutanoate as an Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ethyl 3,3-dimethyl-4-nitrobutanoate as a versatile intermediate in organic synthesis. The primary applications highlighted are the synthesis of β-amino acids and γ-lactams, which are important structural motifs in many pharmaceutical compounds.
Application Notes
This compound is a valuable building block in organic synthesis due to the presence of two key functional groups: a nitro group and an ester. These functionalities allow for a range of chemical transformations, making it a precursor to various target molecules.
Key Synthetic Applications:
-
Synthesis of β-Amino Acids: The nitro group can be readily reduced to a primary amine, yielding ethyl 4-amino-3,3-dimethylbutanoate. Subsequent hydrolysis of the ester provides 4-amino-3,3-dimethylbutanoic acid, a β-amino acid analog. These β-amino acids are of significant interest in medicinal chemistry as they can be incorporated into peptides to create peptidomimetics with enhanced stability and biological activity. The gem-dimethyl group on the β-carbon provides steric hindrance, which can influence the conformation and metabolic stability of the final product.
-
Synthesis of γ-Lactams: The intermediate, ethyl 4-amino-3,3-dimethylbutanoate, can undergo intramolecular cyclization to form 4,4-dimethyl-2-pyrrolidinone (B1298543), a γ-lactam. The γ-lactam ring is a common scaffold in a variety of biologically active compounds, including anticonvulsants, nootropics, and other central nervous system agents. The 4,4-dimethyl substitution pattern can be crucial for modulating the pharmacological properties of the target molecule.
Advantages of this compound as an Intermediate:
-
Versatility: The nitro and ester groups can be manipulated sequentially or in one-pot procedures to generate diverse molecular architectures.
-
Stereochemical Control: While the current substrate is achiral, the synthetic routes can be adapted for the synthesis of chiral analogs, which is critical in drug development.
-
Structural Rigidity: The gem-dimethyl group introduces a degree of conformational constraint, which can be beneficial for designing molecules with specific binding properties.
Experimental Protocols
Synthesis of Ethyl 4-amino-3,3-dimethylbutanoate
This protocol describes the reduction of the nitro group of this compound to a primary amine using catalytic hydrogenation with Raney Nickel.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Ethanol (B145695) (anhydrous)
-
Hydrogen gas
-
Celite®
Equipment:
-
Parr hydrogenation apparatus or a similar high-pressure reactor
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in anhydrous ethanol to a concentration of 0.2-0.5 M.
-
Carefully add Raney® Nickel (approximately 10-20% by weight of the starting material) to the solution. Caution: Raney Nickel is pyrophoric and should be handled with care, preferably as a slurry.
-
Seal the reaction vessel and purge with nitrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen gas to 50-100 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-amino-3,3-dimethylbutanoate.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Pressure | 50-100 psi |
Spectroscopic Data for Ethyl 4-amino-3,3-dimethylbutanoate:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.12 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.65 (s, 2H, -CH₂NH₂), 2.20 (s, 2H, -CH₂COO-), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃), 1.01 (s, 6H, -C(CH₃)₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 173.0, 60.5, 50.1, 45.2, 35.8, 24.9, 14.2.
-
IR (neat, cm⁻¹): 3380, 2960, 1730, 1590, 1180.
-
MS (ESI+): m/z 160.1 [M+H]⁺.
Synthesis of 4,4-dimethyl-2-pyrrolidinone
This protocol details the intramolecular cyclization of ethyl 4-amino-3,3-dimethylbutanoate to the corresponding γ-lactam.
Reaction Scheme:
Materials and Reagents:
-
Ethyl 4-amino-3,3-dimethylbutanoate
-
Sodium ethoxide (optional, as catalyst)
-
Toluene (B28343) or Ethanol (anhydrous)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Distillation apparatus
-
Rotary evaporator
Procedure:
-
Place ethyl 4-amino-3,3-dimethylbutanoate (1.0 eq) in a round-bottom flask.
-
Add a solvent such as toluene or ethanol. The reaction can also be performed neat.
-
(Optional) Add a catalytic amount of a base, such as sodium ethoxide (5-10 mol%).
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 6-12 hours. The progress of the reaction can be monitored by the distillation of ethanol.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude 4,4-dimethyl-2-pyrrolidinone can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).
Quantitative Data:
| Parameter | Value |
| Typical Yield | 70-85% |
| Reaction Time | 6-12 hours |
| Temperature | 80-120 °C |
Spectroscopic Data for 4,4-dimethyl-2-pyrrolidinone: [1]
-
¹H NMR (CDCl₃, 400 MHz): δ 6.01 (br s, 1H, -NH-), 3.19 (s, 2H, -CH₂NH-), 2.19 (s, 2H, -CH₂CO-), 1.09 (s, 6H, -C(CH₃)₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 177.1, 56.1, 51.5, 34.0, 28.1.[1]
-
IR (neat, cm⁻¹): 3240, 2960, 1690, 1470.
-
MS (EI): m/z 113 [M]⁺.
Visualizations
Synthetic Pathway Diagram
Caption: Synthetic pathway from this compound.
Experimental Workflow for γ-Lactam Synthesis
Caption: Experimental workflow for the synthesis of 4,4-dimethyl-2-pyrrolidinone.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3,3-dimethyl-4-nitrobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 3,3-dimethyl-4-nitrobutanoate synthesis. The synthesis of this molecule is achieved through a Michael addition of nitromethane (B149229) to ethyl 3,3-dimethylacrylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most common method is the conjugate (or Michael) addition of nitromethane to ethyl 3,3-dimethylacrylate, typically catalyzed by a base.
Q2: What are the main challenges in this specific Michael addition?
The primary challenges include the steric hindrance from the gem-dimethyl group on the acrylate (B77674), which can slow down the reaction, and the potential for side reactions such as polymerization of the acrylate and double addition of nitromethane.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward method. The product, this compound, is more polar than the starting material, ethyl 3,3-dimethylacrylate. Gas chromatography (GC) or ¹H NMR of an aliquot from the reaction mixture can also be used for more quantitative monitoring.
Troubleshooting Guide
Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | - Use a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). - Consider using an organocatalyst, such as a thiourea-based catalyst, which can activate both the nucleophile and the electrophile. |
| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10 °C. Be aware that higher temperatures may promote side reactions. |
| Inappropriate Solvent | - Screen a range of aprotic solvents. Polar aprotic solvents like DMF or DMSO can be effective, while less polar solvents like THF or toluene (B28343) may also work depending on the catalyst. |
| Steric Hindrance | - Increase the reaction time. Due to the bulky gem-dimethyl group, the reaction may require a longer time to reach completion. |
Formation of Significant Side Products
| Side Product | Potential Cause | Mitigation Strategies |
| Double Addition Product | - Excess nitromethane anion reacting with the product. | - Use a smaller excess of nitromethane. - Add the base slowly to the reaction mixture to maintain a low concentration of the nitronate anion. |
| Polymerization of Acrylate | - High concentration of base or high temperature. | - Use a milder base or a catalytic amount of a stronger base. - Maintain a lower reaction temperature. - Add the ethyl 3,3-dimethylacrylate slowly to the reaction mixture. |
| Retro-Michael Reaction | - The reaction is reversible and may not favor the product under certain conditions. | - Optimize the reaction conditions (solvent, temperature, and catalyst) to stabilize the product. - If the product is crystalline, try to find conditions where it precipitates, thus driving the equilibrium forward. |
Experimental Protocols
General Protocol for the Synthesis of this compound
Materials:
-
Ethyl 3,3-dimethylacrylate
-
Nitromethane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., THF, Toluene, or DMF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
To a solution of ethyl 3,3-dimethylacrylate (1.0 eq) in the chosen anhydrous solvent, add nitromethane (1.5 - 3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DBU (0.1 - 0.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24-72 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Since no direct comparative studies for the synthesis of this compound were found, the following table presents hypothetical data based on common outcomes in related Michael additions to illustrate the effect of different parameters.
Table 1: Hypothetical Yields of this compound under Various Conditions
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DBU (0.1) | THF | 25 | 48 | 65 |
| 2 | DBU (0.2) | THF | 25 | 48 | 75 |
| 3 | DBU (0.2) | Toluene | 25 | 72 | 60 |
| 4 | DBU (0.2) | DMF | 25 | 24 | 80 |
| 5 | DBU (0.2) | THF | 50 | 24 | 70 (with side products) |
| 6 | TMG (0.2) | THF | 25 | 72 | 55 |
TMG: Tetramethylguanidine
Visualizations
Technical Support Center: Synthesis of Ethyl 3,3-dimethyl-4-nitrobutanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3,3-dimethyl-4-nitrobutanoate. The content is structured to address specific issues that may be encountered during this Michael addition reaction.
Frequently Asked Questions (FAQs)
Q1: What is the chemical reaction for the synthesis of this compound?
The synthesis of this compound is achieved through a Michael addition reaction. This involves the conjugate addition of nitromethane (B149229) (the Michael donor) to ethyl 3,3-dimethylacrylate (the Michael acceptor) in the presence of a base catalyst.
Q2: What are the most common side products in this synthesis?
The primary side products in the Michael addition of nitromethane to ethyl 3,3-dimethylacrylate include:
-
Di-addition Product: The initial product, this compound, still possesses acidic protons on the carbon bearing the nitro group. Under basic conditions, it can act as a Michael donor itself and react with a second molecule of ethyl 3,3-dimethylacrylate.
-
Polymerization of Ethyl 3,3-dimethylacrylate: The α,β-unsaturated ester can undergo polymerization under basic conditions.
-
Retro-Michael Reaction: The Michael addition is a reversible reaction. Under certain conditions, such as elevated temperatures, the product can revert to the starting materials.[1]
-
Nef Reaction Product: If the reaction is quenched or worked up under strongly acidic conditions, the nitro group of the product can be hydrolyzed to a carbonyl group, forming an aldehyde.
-
Henry Reaction (Nitroaldol) Product: Nitromethane can undergo a self-condensation reaction (a Henry reaction) in the presence of a base.
Q3: Why is the reaction yield often low?
Low yields can be attributed to several factors, including the steric hindrance provided by the gem-dimethyl group on the ethyl 3,3-dimethylacrylate, which can slow down the desired reaction and allow side reactions to become more competitive. Other factors include suboptimal reaction conditions such as incorrect base concentration, temperature, or reaction time, as well as the occurrence of the side reactions mentioned above.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion of starting materials | 1. Insufficiently basic catalyst: The base may not be strong enough to deprotonate nitromethane effectively. 2. Steric hindrance: The gem-dimethyl group on the Michael acceptor slows the reaction. 3. Low reaction temperature: The reaction rate may be too slow at the current temperature. | 1. Use a stronger base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a phase transfer catalyst like tetrabutylammonium (B224687) chloride with a hydroxide (B78521) base. 2. Increase the reaction time and/or temperature moderately. Consider using a more active catalyst system. 3. Carefully increase the reaction temperature and monitor for the formation of side products. |
| Significant amount of di-addition product observed | 1. High concentration of Michael acceptor: An excess of ethyl 3,3-dimethylacrylate can promote the second addition. 2. Prolonged reaction time at high base concentration: Allows the deprotonated product to react further. | 1. Use a slight excess of nitromethane relative to the ethyl 3,3-dimethylacrylate. 2. Add the ethyl 3,3-dimethylacrylate slowly to the reaction mixture to maintain a low instantaneous concentration. 3. Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. |
| Formation of a polymeric solid in the reaction mixture | Polymerization of the Michael acceptor: This is often initiated by strong bases. | 1. Use a milder base or a catalytic amount of a stronger base. 2. Maintain a lower reaction temperature. 3. Ensure the absence of radical initiators (e.g., peroxides) in the starting materials. |
| Product decomposes upon acidic workup | Nef reaction: The nitro group is sensitive to strong acidic conditions, leading to the formation of an aldehyde. | Use a milder acidic workup, for example, a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), to neutralize the base. |
| Product reverts to starting materials during purification | Retro-Michael reaction: This can be triggered by heat during distillation or prolonged heating. | Purify the product using column chromatography at room temperature instead of distillation if possible. If distillation is necessary, use a high vacuum to keep the temperature low. |
Data on Reaction Conditions and Product Distribution
The following table provides illustrative data on how different reaction conditions can influence the yield of this compound and the formation of major side products. Note: This data is representative and based on general principles of Michael additions; actual results may vary.
| Catalyst System | Temperature (°C) | Reaction Time (h) | Approx. Yield of Desired Product (%) | Major Side Product(s) |
| Sodium Ethoxide in Ethanol | 25 | 24 | 40-50 | Di-addition, Polymer |
| DBU in THF | 25 | 12 | 60-70 | Di-addition |
| Tetrabutylammonium Chloride / NaOH (aq) in CH₂Cl₂ | 25 | 18 | 55-65 | Di-addition |
| DBU in THF | 50 | 6 | 50-60 | Di-addition, Retro-Michael |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
Ethyl 3,3-dimethylacrylate
-
Nitromethane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297) and hexanes for column chromatography
Procedure:
-
To a solution of ethyl 3,3-dimethylacrylate (1.0 eq) in anhydrous THF (0.5 M), add nitromethane (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DBU (0.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Optimizing reaction conditions for the nitration of butanoate esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the nitration of butanoate esters. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction occurring during the nitration of a butanoate ester?
The nitration of a butanoate ester is an O-nitration reaction, a type of esterification where an alcohol functional group reacts with nitric acid or another nitrating agent to form a nitrate (B79036) ester.[1] In the case of a butanoate ester, the reaction would typically involve the nitration of the corresponding alcohol, butanol, to form a butyl nitrate, which can then be used in subsequent reactions. The process is distinct from C-nitration, which forms a nitro group (-NO₂) bonded to a carbon atom.[1]
Q2: What are the most common nitrating agents for this type of reaction?
The most common method for the nitration of alcohols to form nitrate esters is the use of a mixed acid solution, which is typically a combination of concentrated nitric acid and sulfuric acid.[1] Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[1] Alternative nitrating agents like dinitrogen pentoxide (N₂O₅) or tert-butyl nitrite (B80452) can also be used, sometimes offering milder reaction conditions or improved chemoselectivity.[2][3]
Q3: What are the primary safety concerns associated with the nitration of butanoate esters?
Nitration reactions are inherently hazardous and must be conducted with extreme caution. The primary safety concerns include:
-
Exothermic Reaction: The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction, potentially causing an explosion.[1][2]
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns upon contact with skin or eyes.[1]
-
Formation of Toxic Gases: High reaction temperatures can lead to the decomposition of nitric acid, releasing poisonous brown nitrogen oxide (NOx) gases.[2]
-
Product Instability: The resulting nitrate ester can be flammable and potentially explosive, especially when heated or in the presence of certain impurities.[1]
It is imperative to perform this reaction in a well-ventilated chemical fume hood with a blast shield and to wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[1]
Troubleshooting Guide
Low Product Yield
| Possible Cause | Solution |
| Incomplete Reaction | The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR) to ensure it has gone to completion.[2] |
| Reaction Temperature Too Low | While crucial for safety, maintaining a temperature that is too low can significantly slow down the reaction rate. Gradually and carefully increase the temperature to the optimal level specified in the protocol while closely monitoring for any signs of an uncontrolled exotherm.[2] |
| Reversible Reaction | Esterification reactions can be reversible.[4][5][6] To drive the equilibrium towards the product, consider using an excess of one of the reactants or removing a byproduct (like water, if applicable) from the reaction mixture.[5] |
| Hydrolysis of the Ester | The ester product can be susceptible to hydrolysis, especially under acidic or basic conditions during workup.[7] Ensure that the workup is performed under neutral or near-neutral conditions and that all reagents and solvents are dry.[7] |
Poor Product Purity
| Possible Cause | Solution |
| Formation of Byproducts | Side reactions can lead to the formation of impurities. Ensure precise temperature control, as higher temperatures can promote the formation of byproducts.[1] The order and rate of reagent addition are also critical. |
| Inadequate Washing during Workup | Residual acid from the reaction mixture is a common impurity. During the workup, wash the organic layer thoroughly with cold deionized water and a dilute sodium bicarbonate solution to neutralize and remove any remaining acid.[1] |
| Ineffective Purification Method | The crude product may require further purification. Consider techniques such as distillation, column chromatography, or recrystallization to isolate the pure nitrate ester.[7][8] |
Runaway Reaction
| Possible Cause | Solution |
| Reagent Addition Rate is Too High | Immediately stop the addition of the nitrating agent. Reduce the addition rate significantly and only resume when the temperature is stable and within the desired range.[2] Adding reagents dropwise is a common strategy to maintain control.[2] |
| Inadequate Cooling | Ensure the cooling bath (e.g., ice-salt, dry ice-acetone) is at the correct temperature and has sufficient capacity.[2] Check for proper circulation of the coolant and efficient stirring to ensure homogenous heat distribution.[2] |
| Incorrect Reagent Concentration | Verify that the concentrations of nitric and sulfuric acids are as specified in the protocol. Using overly concentrated acids can dramatically increase the reaction's exothermicity.[2] |
Experimental Protocols
Protocol: O-Nitration of 2-Butanol (B46777) to 2-Butyl Nitrate
This protocol details the laboratory-scale synthesis of 2-butyl nitrate from 2-butanol using a mixture of concentrated nitric acid and sulfuric acid. This serves as a model for the nitration of the alcohol component of a butanoate ester.
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
2-Butanol
-
Deionized Water
-
5% Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
250 mL Beaker
-
250 mL Round-bottom flask
-
Magnetic stir bar and stir plate
-
Dropping funnel
-
Separatory funnel
-
Ice bath
-
Standard glassware for extraction and drying
Procedure:
-
Preparation of the Nitrating Mixture: a. In a 250 mL beaker, cool 50 mL of concentrated sulfuric acid in an ice bath until the temperature is below 10 °C. b. Slowly, and with continuous stirring, add 40 mL of concentrated nitric acid to the cooled sulfuric acid. Maintain the temperature of the mixture below 15 °C throughout the addition.[1] c. Once the addition is complete, cool the resulting mixed acid solution to 0-5 °C in the ice bath.[1]
-
Nitration Reaction: a. Place 20 mL of 2-butanol into a 250 mL round-bottom flask equipped with a magnetic stir bar and place it in a large ice bath. b. Slowly add the cold nitrating mixture dropwise from a dropping funnel to the stirred 2-butanol over a period of 45-60 minutes.[1] c. Carefully monitor the reaction temperature and maintain it between 0-10 °C.[1] Do not allow the temperature to exceed 15 °C to prevent the formation of by-products and ensure safety.[1] d. After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.[1]
-
Workup and Purification: a. Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and stir until all the ice has melted. b. Transfer the mixture to a separatory funnel and allow the layers to separate. The 2-butyl nitrate will be the upper organic layer. c. Separate the organic layer and wash it sequentially with:
- 100 mL of cold deionized water.[1]
- 50 mL of 5% sodium bicarbonate solution (vent the funnel frequently to release CO₂ gas).[1]
- Another 100 mL of cold deionized water. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Decant or filter the drying agent. The resulting liquid is the crude 2-butyl nitrate. Further purification can be achieved by vacuum distillation if necessary.
Visualizations
Caption: Experimental workflow for the nitration of 2-butanol.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. brainly.com [brainly.com]
- 6. homework.study.com [homework.study.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Stability of Ethyl 3,3-dimethyl-4-nitrobutanoate under acidic vs. basic conditions
Technical Support Center: Stability of Ethyl 3,3-dimethyl-4-nitrobutanoate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a decrease in the concentration of this compound in my acidic formulation. What could be the cause?
A1: Under acidic conditions, this compound can undergo two primary degradation pathways:
-
Acid-catalyzed ester hydrolysis: The ester functional group is susceptible to hydrolysis in the presence of acid and water, yielding 3,3-dimethyl-4-nitrobutanoic acid and ethanol.[1] This reaction is often accelerated by elevated temperatures.
-
Nef reaction: Primary and secondary nitroalkanes can be converted to aldehydes or ketones under acidic conditions.[2][3][4] For this compound, which is a primary nitroalkane, this could lead to the formation of an aldehyde. Strong acids are typically required for this reaction to proceed efficiently.[5][6]
Troubleshooting Steps:
-
pH Control: Ensure the pH of your formulation is not excessively low, if permissible for your experiment.
-
Temperature Management: Store and handle the compound at recommended temperatures (typically 2-8°C) to minimize the rate of hydrolysis.[1]
-
Moisture Control: Use anhydrous solvents and minimize exposure to atmospheric moisture to prevent hydrolysis.[1]
-
Analytical Monitoring: Use analytical techniques like HPLC or GC-MS to monitor for the appearance of degradation products, such as the corresponding carboxylic acid or aldehyde.
Q2: My reaction mixture containing this compound under basic conditions is showing unexpected byproducts. What reactions might be occurring?
A2: In basic media, the stability of this compound can be compromised through several mechanisms:
-
Base-catalyzed ester hydrolysis: Similar to acidic conditions, the ester can be hydrolyzed, but the reaction is typically faster under basic conditions, leading to the formation of the carboxylate salt of 3,3-dimethyl-4-nitrobutanoic acid and ethanol.
-
Formation of a nitronate salt: The α-hydrogen to the nitro group is acidic and can be abstracted by a base to form a nitronate salt.[4] This is often a reversible process, but the nitronate can participate in other reactions.
-
Retro-Michael (aza-Henry type) reaction: If the molecule was synthesized via a Michael addition, it might undergo a retro-Michael reaction under basic conditions, leading to the fragmentation of the molecule.[7]
Troubleshooting Steps:
-
Avoid Strong Bases: If possible, use milder bases or limit the exposure time to strong basic conditions.
-
Low-Temperature Reactions: Perform reactions at lower temperatures to reduce the rates of degradation reactions.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions involving atmospheric components.
-
Product Identification: Characterize any unexpected byproducts to understand the degradation pathway and optimize your reaction conditions accordingly.
Q3: How can I quantitatively assess the stability of this compound in my formulation?
A3: A stability study should be conducted where the concentration of the parent compound is monitored over time under controlled conditions (e.g., different pH values, temperatures).
Experimental Workflow for Stability Assessment:
-
Sample Preparation: Prepare solutions of this compound in the desired buffers (e.g., pH 4, 7, 9).
-
Incubation: Store the samples at controlled temperatures (e.g., 4°C, 25°C, 40°C).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each sample.
-
Sample Quenching: Immediately quench any degradation by neutralizing the pH or freezing the sample.
-
Quantitative Analysis: Analyze the samples using a validated analytical method, such as HPLC-UV or GC-MS, to determine the concentration of the remaining this compound.[8][9][10]
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Quantitative Data Summary
The following table provides a hypothetical summary of stability data for this compound under various conditions. Actual data should be generated through experimentation.
| Condition | Temperature (°C) | Time (hours) | % Remaining Parent Compound | Major Degradation Product(s) |
| Acidic (pH 4) | 25 | 0 | 100 | - |
| 24 | 98.5 | 3,3-dimethyl-4-nitrobutanoic acid | ||
| 48 | 97.1 | 3,3-dimethyl-4-nitrobutanoic acid | ||
| 72 | 95.8 | 3,3-dimethyl-4-nitrobutanoic acid | ||
| Neutral (pH 7) | 25 | 0 | 100 | - |
| 24 | 99.8 | Negligible | ||
| 48 | 99.6 | Negligible | ||
| 72 | 99.4 | Negligible | ||
| Basic (pH 9) | 25 | 0 | 100 | - |
| 24 | 92.3 | 3,3-dimethyl-4-nitrobutanoate salt | ||
| 48 | 85.1 | 3,3-dimethyl-4-nitrobutanoate salt | ||
| 72 | 78.5 | 3,3-dimethyl-4-nitrobutanoate salt |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound
This protocol outlines a general method for the quantification of this compound and its potential acidic degradation product.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the samples from the stability study with the mobile phase to an appropriate concentration. Filter through a 0.45 µm syringe filter before injection.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
Visualizations
References
- 1. biosynce.com [biosynce.com]
- 2. Nef reaction - Wikipedia [en.wikipedia.org]
- 3. Explain the Nef Reaction | Filo [askfilo.com]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The kinetics and mechanism of the acid-catalysed hydrolysis of nitroalkanes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Aliphatic Nitro Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of aliphatic nitro compounds.
Frequently Asked Questions (FAQs)
Q1: Why are the α-protons in the ¹H NMR spectrum of my nitroalkane so far downfield?
A1: The nitro group (-NO₂) is a strong electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. This inductive effect deshields the adjacent α-protons, causing their resonance to appear at a lower field (higher ppm value), typically in the range of 4.0-4.5 ppm.
Q2: I'm not seeing the carbon attached to the nitro group in my ¹³C NMR spectrum. Is this normal?
A2: Yes, this is a common observation. The carbon atom directly bonded to the nitro group often exhibits a very weak signal or may not be observed at all. This is due to a combination of factors: the lack of a directly attached proton results in no Nuclear Overhauser Effect (NOE) enhancement, and the quadrupolar nature of the ¹⁴N nucleus can shorten the relaxation time of the adjacent ¹³C nucleus, leading to signal broadening.
Q3: My mass spectrum shows a molecular ion peak that is higher than the calculated molecular weight of my aliphatic nitro compound. What could be the cause?
A3: This is likely due to the formation of adducts in the ion source. Aliphatic nitro compounds can readily form adducts with alkali metal ions (e.g., Na⁺, K⁺) or ammonium (B1175870) ions (NH₄⁺) that may be present as impurities in the sample, solvent, or on glassware. This results in observed ions such as [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺.
Q4: Are aliphatic nitro compounds stable? I'm seeing inconsistent results over time.
A4: Aliphatic nitro compounds can be thermally and photochemically unstable. They are susceptible to decomposition, especially when heated, which can lead to inconsistent analytical results. Some nitroalkanes can also exist in equilibrium with their aci-nitro tautomer, particularly in the presence of bases. This tautomerization can affect spectroscopic and chromatographic behavior. It is crucial to store these compounds in a cool, dark place and to use freshly prepared solutions for analysis.
Troubleshooting Guides
Spectroscopic Characterization
| Issue | Possible Cause(s) | Recommended Action(s) |
| ¹H NMR: Broad or disappearing α-proton signals. | - Presence of acidic or basic impurities catalyzing proton exchange.- Equilibrium with the aci-nitro tautomer, which has no α-proton. | - Purify the sample to remove acidic or basic residues.- Ensure the use of high-purity, neutral NMR solvent.- Acquire the spectrum at a lower temperature to slow down exchange processes. |
| ¹³C NMR: Missing C-NO₂ signal. | - Long T₁ relaxation time and lack of NOE. | - Increase the relaxation delay (d1) in the NMR acquisition parameters (e.g., 5-10 seconds).- Increase the number of scans to improve the signal-to-noise ratio. |
| IR Spectroscopy: Unexpected peaks or band shifts. | - Presence of water, which can cause a broad O-H stretch around 3200-3600 cm⁻¹.- Overlapping signals from other functional groups in the same region as the N-O stretches (1550 and 1365 cm⁻¹). | - Ensure the sample and KBr (if used) are completely dry.- Run a spectrum of the pure solvent or starting materials to identify potential interfering peaks. |
Mass Spectrometry
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected high m/z peaks. | - Formation of sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺) adducts. | - Use high-purity, MS-grade solvents.- Avoid glassware; use polypropylene (B1209903) vials.- Add a proton source to the mobile phase, such as 0.1% formic acid, to promote the formation of [M+H]⁺. |
| Complex or unexpected fragmentation patterns. | - In-source fragmentation of the thermally labile nitro compound.- Rearrangement reactions upon ionization. | - Use a softer ionization technique (e.g., ESI instead of EI).- Lower the ion source temperature.- Analyze the fragmentation pattern for characteristic losses, such as the loss of NO₂ (46 Da) or NO (30 Da). |
Chromatographic Analysis (HPLC)
| Issue | Possible Cause(s) | Recommended Action(s) |
| Peak tailing. | - Interaction of the polar nitro group with active sites (silanols) on the silica-based column.- Column overload. | - Use a mobile phase with a lower pH (e.g., add 0.1% formic acid) to suppress the ionization of silanol (B1196071) groups.- Use an end-capped column or a column with a different stationary phase (e.g., polymer-based).- Reduce the sample concentration or injection volume. |
| Poor resolution between isomers. | - Inadequate separation efficiency of the column or mobile phase. | - Optimize the mobile phase composition (e.g., vary the organic solvent ratio).- Use a longer column or a column with a smaller particle size to increase theoretical plates.- Adjust the column temperature. |
Data Presentation
Table 1: Typical Spectroscopic Data for Simple Aliphatic Nitro Compounds
| Compound | Structure | ¹H NMR (δ, ppm) α-protons | ¹³C NMR (δ, ppm) C-NO₂ | IR (cm⁻¹) N-O stretches |
| Nitromethane | CH₃NO₂ | 4.28 | 62.7 | 1555, 1376 |
| Nitroethane | CH₃CH₂NO₂ | 4.38 | 70.5 | 1552, 1370 |
| 1-Nitropropane | CH₃CH₂CH₂NO₂ | 4.37 | 76.1 | 1553, 1380 |
| 2-Nitropropane | (CH₃)₂CHNO₂ | 4.65 | 79.8 | 1548, 1365 |
Experimental Protocols
Protocol 1: Quantitative ¹H NMR (qNMR) Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the aliphatic nitro compound and a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Use a standard 1D proton pulse program.
-
Set a long relaxation delay (d1) of at least 5 times the longest T₁ of any proton to be integrated (typically 30-60 seconds for accurate quantification).
-
Ensure a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the peaks of interest.
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following equation: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (M_IS / M_analyte) * (Weight_IS / Weight_analyte) * Purity_IS
-
Protocol 2: ESI-MS Analysis with Minimized Adduct Formation
-
Sample and Solvent Preparation:
-
Use LC-MS grade solvents (e.g., acetonitrile, methanol, water).
-
Prepare sample solutions in polypropylene vials to avoid alkali metal contamination from glass.
-
If possible, use a mobile phase containing a proton source, such as 0.1% formic acid or acetic acid, to promote the formation of the [M+H]⁺ ion.
-
-
Mass Spectrometer Settings:
-
Operate in positive ion mode.
-
Use a low ion source temperature (e.g., 100-150 °C) to minimize thermal degradation.
-
Optimize the capillary and cone voltages to maximize the signal of the [M+H]⁺ ion while minimizing in-source fragmentation.
-
-
Data Analysis:
-
Examine the full scan spectrum for the expected [M+H]⁺ ion.
-
Check for the presence of common adducts by looking for peaks at m/z corresponding to [M+Na]⁺ (M+23) and [M+K]⁺ (M+39).
-
Protocol 3: GC-MS Analysis of Volatile Nitroalkanes
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 10-100 µg/mL) of the nitroalkane in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
-
GC-MS Parameters:
-
Injector: Split/splitless inlet, temperature 250 °C.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp at 10 °C/min to a final temperature of 280 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 35-350.
-
-
Data Analysis:
-
Identify the peak corresponding to the nitroalkane based on its retention time.
-
Analyze the mass spectrum for the molecular ion (if present) and characteristic fragment ions, such as the loss of •NO₂ (M-46) or other alkyl fragments.
-
Visualizations
Overcoming challenges in scaling up γ-nitro ester production
Welcome to the Technical Support Center for γ-Nitro Ester Production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing and scaling up γ-nitro esters.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing γ-nitro esters? A1: The most prevalent and versatile method for synthesizing γ-nitro esters is the Michael addition reaction. This involves the 1,4-addition of a nitroalkane (the Michael donor) to an α,β-unsaturated ester (the Michael acceptor) in the presence of a base catalyst. The versatility of this reaction allows for a wide variety of Michael donors and acceptors to be used.
Q2: What are the primary challenges when scaling up γ-nitro ester production? A2: Scaling up any chemical synthesis presents challenges that may not be apparent at the lab scale. For γ-nitro ester production, key challenges include:
-
Reaction Time: Traditional methods often require prolonged reaction times, sometimes spanning several days, which is inefficient for large-scale production.[1][2]
-
Yield and Purity: Achieving high yields of clean product can be difficult, with side reactions often leading to complex purification needs.[1][3]
-
Exothermic Reactions: The nitration process can be exothermic, requiring careful temperature control to prevent thermal runaway, especially at a larger scale.[4][5]
-
Purification: Separating the desired γ-nitro ester from unreacted starting materials, catalysts, and byproducts can be complex and costly at scale.[6]
-
Process Consistency: Ensuring consistent particle size and polymorphs of the final product is crucial for pharmaceutical applications and can be a significant challenge during scale-up.[7]
Q3: How can microwave irradiation assist in γ-nitro ester synthesis? A3: Microwave-assisted synthesis offers a significant improvement over conventional heating methods. It dramatically reduces reaction times from days to mere minutes.[1][2][3] Furthermore, this technique often leads to higher yields and cleaner reaction profiles, simplifying subsequent purification steps.[1][3] The rate acceleration observed under microwave irradiation is not purely a thermal effect, suggesting a specific microwave-promoted enhancement of the reaction.[1]
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and solutions? A1: Low yields can stem from several factors. Systematically investigate the following:
-
Incomplete Reaction: The reaction may not have reached completion. For conventional methods, consider extending the reaction time. For microwave-assisted methods, a small increase in time (e.g., to 20 minutes) can significantly boost yields, especially with lower catalyst concentrations.[1]
-
Catalyst Inefficiency: The choice and concentration of the base catalyst are critical. Ensure the catalyst (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene) is active and used at an appropriate concentration. Too little catalyst can result in an incomplete reaction.[1]
-
Sub-optimal Temperature: While microwave irradiation is effective, conventional heating requires a specific temperature range (e.g., 70-75 °C) to proceed effectively.[1] Ensure your reaction is maintained at the optimal temperature.
-
Side Reactions: The formation of byproducts, such as double 1,4-addition products, can consume starting materials and reduce the yield of the desired ester.[3] See the question below on minimizing side reactions.
Q2: I am observing a significant amount of a double 1,4-addition byproduct. How can I minimize it? A2: The formation of a dimeric or double 1,4-addition product occurs when the initial product acts as a Michael acceptor for another molecule of the nitroalkane.[3] To minimize this:
-
Control Stoichiometry: Use a slight excess of the α,β-unsaturated ester relative to the nitroalkane. This ensures the nitroalkane is consumed before it can react with the product.
-
Slow Addition: Add the nitroalkane dropwise to the reaction mixture. This prevents a high localized concentration of the nitroalkane, reducing the likelihood of the secondary addition.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction's progress. Stop the reaction as soon as the starting materials are consumed to prevent further reaction of the product.
Q3: The reaction time under conventional heating is too long for our production schedule. What are the best strategies to reduce it? A3: The most effective strategy is to switch to microwave-assisted synthesis, which has been shown to reduce reaction times from over 4,000 minutes to just 5 minutes while increasing yield.[1] If microwave technology is not available, consider optimizing the catalyst system. Exploring more active base catalysts or slightly increasing the reaction temperature (with careful monitoring for side reactions) can also help accelerate the reaction.
Q4: My purification by column chromatography is inefficient and not scalable. What should I do? A4: While column chromatography is effective at the lab scale, it is often impractical for large-scale production. Consider these alternatives:
-
Crystallization: If your γ-nitro ester is a solid, developing a crystallization process is often the most effective and scalable purification method. This can also help control the particle size and polymorphic form of the final product.[7]
-
Liquid-Liquid Extraction: Optimize the workup procedure using liquid-liquid extraction to remove catalyst and water-soluble impurities. Washing the organic phase with a mild acid, followed by brine, can significantly clean up the crude product before final purification.[8]
-
Distillation: For liquid esters, vacuum distillation can be a viable purification method, provided the compound is thermally stable at the required distillation temperature.[9]
Data Summary: Synthesis of γ-Nitro Esters
The following tables summarize quantitative data from key experiments, highlighting the impact of different reaction conditions on yield and time.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Methyl 3-methyl-4-nitrobutanoate
| Entry | Method | Catalyst (DBU eq.) | Time (min) | Temperature (°C) | Yield (%) | Reference |
| 1 | Conventional | 1.0 | 4320 | Room Temp | 72 | [1] |
| 2 | Conventional | 1.0 | 1440 | 70-75 | 70 | [1] |
| 3 | Microwave | 1.0 | 5 | 70-75 | ≥ 98 | [1][3] |
| 4 | Microwave | 0.1 | 5 | 70-75 | 85 | [1] |
| 5 | Microwave | 0.01 | 20 | 70-75 | ≥ 97 | [1] |
Table 2: Michael Addition of Nitromethane to Various α,β-Unsaturated Esters via Microwave
| Michael Acceptor | Product | Time (min) | Yield (%) | Reference |
| Methyl Crotonate | Methyl 3-methyl-4-nitrobutanoate | 5 | ≥ 98 | [1][3] |
| Methyl Acrylate | Methyl 4-nitrobutanoate | 5 | 85 | [3] |
| Methyl Methacrylate | Methyl 2-methyl-4-nitrobutanoate | 10 | 47 | [3] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Methyl 4-Nitro Alkyl Esters
This protocol is adapted from a general procedure for efficient γ-nitro ester synthesis.[1]
Materials:
-
α,β-unsaturated ester (e.g., methyl crotonate)
-
Nitroalkane (e.g., nitromethane)
-
Base catalyst (e.g., DBU or TMG)
-
10-mL glass microwave reaction vessel with stir bar
Procedure:
-
To the microwave reaction vessel, add the α,β-unsaturated ester (10 or 20 mmol scale) and the corresponding nitroalkane.
-
Add the base catalyst (e.g., 0.1 equivalents of DBU).
-
Seal the vessel with a cap and place it into the microwave cavity.
-
Program the microwave unit to heat the reaction mixture to the desired temperature (e.g., 70-75 °C) and hold for the specified time (e.g., 5-10 minutes).
-
After the reaction is complete, allow the vessel to cool to below 50 °C using a flow of compressed air.
-
Once cooled, open the vessel and transfer the crude material.
-
Purify the crude product by column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate (B1210297) eluent) to yield the pure γ-nitro ester.
Protocol 2: Conventional Synthesis of Methyl 3-methyl-4-nitrobutanoate
This protocol is based on conventional heating methods for comparison.[1]
Materials:
-
Methyl crotonate
-
Nitromethane
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Round-bottom flask with stir bar and condenser
Procedure:
-
Combine methyl crotonate, nitromethane, and DBU (1.0 equivalent) in a round-bottom flask equipped with a magnetic stir bar.
-
Attach a condenser to the flask.
-
Heat the reaction mixture to 70-75 °C in an oil bath.
-
Maintain stirring at this temperature for 24 hours (1440 minutes).
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove excess solvent/reagents.
-
Purify the resulting crude oil by column chromatography to isolate the final product.
Visualizations: Workflows and Pathways
Caption: General experimental workflow for the synthesis of γ-nitro esters.
Caption: Troubleshooting workflow for addressing low reaction yields.
Caption: Reaction pathway for Michael addition and a common side reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of gamma-nitro aliphatic methyl esters via Michael additions promoted by microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP0471043A1 - Nitrate ester preparation - Google Patents [patents.google.com]
- 5. US8658818B2 - Methods of producing nitrate esters - Google Patents [patents.google.com]
- 6. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Old yellow enzyme: Reduction of nitrate esters, glycerin trinitrate, and propylene 1,2-dinitrate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Ethyl 3,3-dimethyl-4-nitrobutanoate synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthesis routes for Ethyl 3,3-dimethyl-4-nitrobutanoate, a key intermediate in the development of various pharmaceutical compounds. The routes are based on the well-established Michael addition reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. The comparison focuses on reaction conditions, catalytic systems, and expected outcomes, supported by experimental data from analogous transformations.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Base-Catalyzed Michael Addition | Route 2: Organocatalyzed Michael Addition |
| Catalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K2CO3) | Chiral Thiourea (B124793) or Amine-based Catalyst |
| Reaction Time | Minutes to a few hours | Several hours to days |
| Temperature | Room temperature to 75°C | Room temperature or below |
| Yield | Generally high (expected >90%) | Moderate to high (70-99%) |
| Selectivity | Achiral | Potentially high enantioselectivity |
| Work-up | Simple acid-base extraction and column chromatography | Column chromatography |
| Advantages | Fast, high-yielding, inexpensive catalyst | Potential for asymmetric synthesis, mild conditions |
| Disadvantages | Produces a racemic mixture | Longer reaction times, more expensive catalyst |
Route 1: Base-Catalyzed Michael Addition
The base-catalyzed Michael addition of nitromethane (B149229) to an α,β-unsaturated ester is a highly efficient and widely used method for the synthesis of γ-nitro esters. This approach is characterized by its rapid reaction times and high yields.
Reaction Pathway
Caption: Base-catalyzed Michael addition pathway.
Experimental Protocol
This protocol is adapted from a similar synthesis of a γ-nitro aliphatic methyl ester.
-
Reaction Setup: To a solution of ethyl 3,3-dimethylacrylate (1 equivalent) in a suitable solvent such as THF or acetonitrile, add nitromethane (2-3 equivalents).
-
Catalyst Addition: Add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 5-10 mol%) to the reaction mixture at room temperature. Alternatively, potassium carbonate (K2CO3) can be used as the base, often with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a biphasic system.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 70-75°C) and monitor the progress by thin-layer chromatography (TLC). Microwave irradiation has been shown to significantly reduce reaction times to mere minutes in analogous systems.
-
Work-up: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound.
Supporting Experimental Data (Analogous Reaction)
In a study on the DBU-catalyzed Michael addition of nitromethane to methyl crotonate under microwave irradiation at 70-75°C, the corresponding γ-nitro ester was obtained in ≥98% yield within 5 minutes. When using potassium carbonate as the base for the addition of nitromethane to an ethyl cinnamate (B1238496) derivative, the product was obtained in 89% yield after 1 hour at room temperature.
Route 2: Organocatalyzed Asymmetric Michael Addition
For applications requiring enantiomerically pure compounds, an organocatalyzed asymmetric Michael addition presents a powerful strategy. Chiral catalysts, such as thiourea derivatives or chiral amines, can facilitate the formation of one enantiomer of the product in excess.
Logical Workflow for Asymmetric Synthesis
Caption: Workflow for asymmetric synthesis.
Experimental Protocol
This protocol is a generalized procedure based on organocatalyzed Michael additions of nitromethane.
-
Reaction Setup: In a vial, dissolve the chiral organocatalyst (e.g., a bifunctional thiourea catalyst, 5-10 mol%) in an anhydrous, non-polar solvent (e.g., toluene (B28343) or dichloromethane) under an inert atmosphere.
-
Addition of Reactants: Add ethyl 3,3-dimethylacrylate (1 equivalent) to the catalyst solution, followed by the slow addition of nitromethane (1.5-2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature (often room temperature or lower to enhance enantioselectivity) for the required duration (typically 24-72 hours). Monitor the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture and directly purify the residue by flash column chromatography on silica gel to isolate the enantioenriched this compound.
-
Chiral Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Supporting Experimental Data (Analogous Reaction)
In the organocatalytic Michael addition of nitromethane to dimethyl ethylidenemalonate using a bifunctional thiourea catalyst, the corresponding product was obtained in yields of up to 84% with an enantiomeric excess of 48%. While this specific example shows moderate enantioselectivity, the field of organocatalysis has advanced to provide catalysts capable of achieving much higher ee values for similar transformations.
Conclusion
Both the base-catalyzed and organocatalyzed Michael additions represent viable and effective strategies for the synthesis of this compound. The choice of method will largely depend on the specific requirements of the research or development project. For rapid, high-yield synthesis of the racemic compound, the base-catalyzed approach is superior. However, when enantiopurity is a critical parameter for subsequent applications, the organocatalyzed asymmetric Michael addition, despite its longer reaction times and potentially more complex optimization, is the preferred route. Further screening of chiral catalysts and reaction conditions would likely lead to high enantioselectivity in the synthesis of the target molecule.
Validating the Structure of Ethyl 3,3-dimethyl-4-nitrobutanoate via ¹H NMR and ¹³C NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of Ethyl 3,3-dimethyl-4-nitrobutanoate using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections detail the predicted spectral data, a comparison with expected chemical shifts for relevant functional groups, and standardized experimental protocols for data acquisition.
Predicted NMR Spectral Data Analysis
The structure of this compound contains several distinct proton and carbon environments, which will give rise to a unique NMR fingerprint. Based on established principles of NMR spectroscopy, the following spectral data are predicted.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show four distinct signals, corresponding to the four different types of protons in the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
| a | ~1.25 | 3H | Triplet (t) | -OCH₂CH ₃ |
| b | ~1.10 | 6H | Singlet (s) | -C(CH ₃)₂- |
| c | ~2.60 | 2H | Singlet (s) | -C(=O)CH ₂- |
| d | ~4.15 | 2H | Quartet (q) | -OCH ₂CH₃ |
| e | ~4.60 | 2H | Singlet (s) | -CH ₂NO₂ |
The ethyl ester group characteristically displays a quartet and a triplet.[1][2][3] The methylene (B1212753) protons (-OCH₂CH₃) are deshielded by the adjacent oxygen atom, resulting in a downfield shift to around 4.15 ppm. These protons are coupled to the three protons of the methyl group, leading to a quartet splitting pattern (n+1 rule, where n=3).[4] The terminal methyl protons (-OCH₂CH₃) are expected to appear as a triplet at approximately 1.25 ppm due to coupling with the adjacent methylene group (n+1 rule, where n=2).[2]
The two methyl groups attached to the quaternary carbon are chemically equivalent and are expected to produce a single, sharp singlet at around 1.10 ppm, integrating to six protons. The absence of adjacent protons results in no splitting. The methylene protons adjacent to the carbonyl group (-C(=O)CH₂-) are expected to resonate as a singlet around 2.60 ppm. Protons alpha to a carbonyl group typically appear in the 2-2.5 ppm region.[5] The methylene protons adjacent to the nitro group (-CH₂NO₂) are significantly deshielded due to the strong electron-withdrawing nature of the nitro group and are predicted to appear as a singlet at approximately 4.60 ppm.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule. Quaternary carbons are characteristically weaker in intensity.[6][7]
Table 2: Predicted ¹³C NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~14.0 | -OCH₂C H₃ |
| 2 | ~25.0 | -C(C H₃)₂- |
| 3 | ~38.0 | -C (CH₃)₂- |
| 4 | ~45.0 | -C(=O)C H₂- |
| 5 | ~61.0 | -OC H₂CH₃ |
| 6 | ~78.0 | -C H₂NO₂ |
| 7 | ~171.0 | -C (=O)- |
The carbonyl carbon of the ester is expected at the most downfield position, around 171.0 ppm.[8][9] The carbon of the methylene group attached to the nitro group (-CH₂NO₂) will also be significantly deshielded, appearing around 78.0 ppm. The carbons of the ethyl ester group (-OCH₂CH₃ and -OCH₂CH₃) are predicted to resonate at approximately 61.0 ppm and 14.0 ppm, respectively.[10] The quaternary carbon is expected around 38.0 ppm, and due to the lack of attached protons, its signal will likely be of lower intensity.[11] The two equivalent methyl carbons are predicted to have a chemical shift of about 25.0 ppm. The methylene carbon adjacent to the carbonyl group is expected around 45.0 ppm.
Experimental Protocols
To acquire high-quality ¹H and ¹³C NMR spectra for structural validation, the following protocols are recommended:
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled (e.g., zgpg30).
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds
Structure Validation Workflow
The logical process for validating the structure of this compound using NMR spectroscopy is outlined below.
References
- 1. 1H NMR:Spin-Splitting Patterns Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. askthenerd.com [askthenerd.com]
- 4. youtube.com [youtube.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. 13Carbon NMR [chem.ch.huji.ac.il]
A Comparative Guide to the Synthetic Utility of Ethyl 3,3-Dimethyl-4-Nitrobutanoate versus Other Alkyl Nitroalkanoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ethyl 3,3-dimethyl-4-nitrobutanoate and other alkyl nitroalkanoates as intermediates in organic synthesis. The performance of these compounds in key synthetic transformations is evaluated based on experimental data, with a focus on yield, reaction conditions, and stereoselectivity. Detailed experimental protocols and mechanistic diagrams are provided to assist researchers in applying these versatile building blocks in their own synthetic endeavors.
Introduction: The Versatility of Alkyl Nitroalkanoates
Alkyl nitroalkanoates are valuable synthetic intermediates due to the versatile reactivity of the nitro group, which can be readily transformed into a variety of other functional groups, including amines, ketones, and carboxylic acids.[1][2] This reactivity makes them key precursors in the synthesis of complex molecules, particularly in the pharmaceutical industry for the preparation of bioactive compounds such as β-amino acids and γ-amino butyric acid (GABA) analogues.[3] The synthesis of these compounds is most commonly achieved through the Michael addition of a nitroalkane to an α,β-unsaturated ester.[4][5] The structure of the starting nitroalkane, particularly the substitution pattern around the carbon bearing the nitro group, can significantly influence the efficiency and stereochemical outcome of these reactions.
This guide focuses on comparing the performance of this compound, a sterically hindered secondary nitroalkanoate, with other less substituted primary and secondary alkyl nitroalkanoates in key synthetic transformations.
Comparative Performance in Michael Addition Reactions
The Michael addition of nitroalkanes to α,β-unsaturated esters is a fundamental carbon-carbon bond-forming reaction for the synthesis of γ-nitro esters. The steric environment around the acidic α-proton of the nitroalkane plays a crucial role in the reaction's efficiency.
Data Summary: Michael Addition of Various Nitroalkanes to Acrylates
| Entry | Nitroalkane Donor | Michael Acceptor | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Nitromethane (B149229) | Ethyl acrylate (B77674) | DBU | None | 0.17 | >95 | [4] |
| 2 | Nitroethane | Ethyl acrylate | TMG | CH3CN | 24 | - | [4] |
| 3 | 2-Nitropropane (B154153) | Ethyl acrylate | K2CO3 | Dioxane | - | - | [4] |
| 4 | 2-Nitropropane | Methyl vinyl ketone | K2CO3 | Dioxane | - | 85 | [4] |
| 5 | Phenylnitromethane | Methyl acrylate | DBU | None | 2 | 92 | [4] |
| 6 | Various α-branched nitroalkanes | α'-Hydroxy enones | Chiral Ureidoaminal | CHCl3 | 20-120 | 55-80 | [5][6] |
Discussion:
The data indicates that less sterically hindered nitroalkanes, such as nitromethane, generally provide higher yields in shorter reaction times in Michael additions.[4] For instance, the reaction of nitromethane with ethyl acrylate proceeds to near completion in just 10 minutes without a solvent, using DBU as a catalyst.[4] In contrast, more substituted nitroalkanes, like 2-nitropropane (the parent nitroalkane for the synthesis of this compound), often require longer reaction times or modified reaction conditions to achieve high conversions.
The steric bulk of the gem-dimethyl group in 3,3-dimethyl-4-nitrobutanoate is expected to further decrease the rate of the Michael addition compared to 2-nitropropane. However, the use of organocatalysts has shown promise in promoting the asymmetric Michael addition of sterically hindered α-branched nitroalkanes, offering good yields and high enantioselectivity.[5][6] This suggests that while the inherent reactivity may be lower, appropriate catalytic methods can overcome the steric hindrance of substrates like the precursor to this compound.
Subsequent Transformations of the Nitro Group
The synthetic utility of γ-nitro esters lies in the diverse transformations of the nitro group. Key reactions include the Nef reaction to form γ-keto esters and the reduction to γ-amino esters, which are precursors to valuable β-amino acids.
The Nef Reaction
The Nef reaction converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone under acidic conditions.[7][8][9] The reaction proceeds via the formation of a nitronate salt, followed by acid hydrolysis.
General Reaction Scheme:
R₂CHNO₂ + Base → R₂C=NO₂⁻ M⁺ R₂C=NO₂⁻ M⁺ + H₃O⁺ → R₂C=O + N₂O + H₂O
Impact of Steric Hindrance:
While the Nef reaction is generally applicable to a wide range of nitroalkanes, steric hindrance can influence the reaction rate and potentially lead to side reactions.[10] For highly substituted nitroalkanes, the formation of the nitronate anion might be slower, and the subsequent hydrolysis may require more forcing conditions. However, various modified Nef reaction protocols using different reagents have been developed to improve yields and reduce side products.[11][12]
Reduction to γ-Amino Esters
The reduction of the nitro group to a primary amine is a crucial step in the synthesis of β-amino acids and their derivatives. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and efficient method.
General Reaction Scheme:
R₂CHNO₂ + [H] → R₂CHNH₂
Impact of Steric Hindrance:
The steric environment around the nitro group in this compound can influence the choice of reducing agent and reaction conditions. While catalytic hydrogenation is generally effective, the catalyst's access to the nitro group might be slightly impeded by the gem-dimethyl groups, potentially requiring higher catalyst loading or longer reaction times compared to less hindered substrates.
Application in the Synthesis of Bioactive Molecules: The Case of Pregabalin
A significant application of γ-nitro esters is in the synthesis of pharmaceuticals. For instance, derivatives of these compounds are key intermediates in the synthesis of (S)-Pregabalin, a GABA analogue used to treat neuropathic pain and epilepsy. The synthesis of Pregabalin often involves the Michael addition of a nitroalkane to an appropriate α,β-unsaturated ester, followed by reduction of the nitro group and other functional group manipulations. The stereochemistry of the final product is often controlled through asymmetric catalysis during the Michael addition or through resolution.
Experimental Protocols
General Procedure for the Michael Addition of a Nitroalkane to an Acrylate
Materials:
-
Nitroalkane (1.0 eq)
-
Acrylate (1.2 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq)
-
Solvent (e.g., acetonitrile (B52724) or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask containing the nitroalkane, add the acrylate and the solvent (if any).
-
Add DBU to the mixture at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a dilute acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for the Nef Reaction
Materials:
-
γ-Nitro ester (1.0 eq)
-
Base (e.g., sodium methoxide) (1.1 eq)
-
Concentrated sulfuric acid
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the γ-nitro ester in methanol in a round-bottom flask.
-
Cool the solution in an ice bath and add the base dropwise to form the nitronate salt.
-
Stir the mixture for a specified time at low temperature.
-
In a separate flask, prepare a solution of concentrated sulfuric acid in water, cooled in an ice bath.
-
Slowly add the nitronate salt solution to the cold acid solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude γ-keto ester by column chromatography or distillation.
General Procedure for the Reduction of a γ-Nitro Ester to a γ-Amino Ester
Materials:
-
γ-Nitro ester (1.0 eq)
-
Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol (B145695)
-
Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer
Procedure:
-
Dissolve the γ-nitro ester in methanol or ethanol in a suitable reaction vessel.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., balloon pressure or as specified for the hydrogenator).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude γ-amino ester, which can be further purified if necessary.[13]
Visualizations
Caption: General workflow for the base-catalyzed Michael addition.
Caption: Key steps in the Nef reaction of a gamma-nitro ester.
Caption: A simplified synthetic workflow towards Pregabalin.
Conclusion
This compound and other alkyl nitroalkanoates are versatile intermediates in organic synthesis. The steric hindrance provided by the gem-dimethyl group in this compound can influence its reactivity in key transformations like the Michael addition, generally leading to slower reaction rates compared to less substituted analogues. However, the development of modern catalytic methods, particularly in asymmetric synthesis, has provided efficient pathways to access sterically hindered γ-nitro esters with high stereocontrol. The choice of a specific alkyl nitroalkanoate for a synthetic route will depend on the desired target molecule, the required stereochemistry, and the optimization of reaction conditions to overcome potential steric challenges. This guide provides a foundation for researchers to make informed decisions when incorporating these valuable building blocks into their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nef reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Nef Reaction [organic-chemistry.org]
- 10. Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]
Purity Analysis of Ethyl 3,3-dimethyl-4-nitrobutanoate: A Comparative Guide to HPLC and GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the reliability and reproducibility of experimental results and the quality of final products. Ethyl 3,3-dimethyl-4-nitrobutanoate, a key building block in the synthesis of various active pharmaceutical ingredients, requires rigorous analytical characterization. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for confirming the purity of this compound, complete with detailed experimental protocols and supporting data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable, offering excellent resolution for separating the main component from potential impurities.
Experimental Protocol: HPLC
Instrumentation: A standard HPLC system equipped with a UV detector is required.
| Component | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Chromatographic Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Data Acquisition | Chromatography Data Station |
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: Water (HPLC Grade)B: Acetonitrile (B52724) (HPLC Grade) |
| Gradient | 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30.1-35 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is calculated using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For more accurate quantification, an external standard method can be employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While some nitro compounds can be thermally labile, a carefully developed GC-MS method can provide valuable information on purity and impurity identification.[1]
Experimental Protocol: GC-MS
Instrumentation:
| Component | Specification |
| Gas Chromatograph | Equipped with a split/splitless injector and a capillary column |
| Mass Spectrometer | Quadrupole or Ion Trap |
| Chromatographic Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Data Acquisition | Mass Spectrometry Data System |
GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Split ratio 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 80 °C (hold for 2 min)Ramp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Further dilute the solution to a working concentration of approximately 10-100 µg/mL.
Data Analysis: Purity is determined by the peak area percentage of the main component in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum for identity confirmation. Impurities can be tentatively identified by library searching (e.g., NIST). Saturated aliphatic nitro compounds are known to fragment via loss of NO₂⁻ or neutral loss of HNO₂, which can aid in structural elucidation.[2]
Comparison of HPLC and GC-MS for Purity Analysis
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Care must be taken with thermally sensitive nitro compounds.[1] |
| Sensitivity | High, with UV detection being common. Other detectors (e.g., MS) can enhance sensitivity. | Very high, especially with selected ion monitoring (SIM). |
| Identification | Based on retention time comparison with a reference standard. UV detection provides limited structural information. | Provides retention time and a mass spectrum, which acts as a chemical fingerprint for identification. |
| Quantification | Highly accurate and reproducible. | Accurate, but can be affected by matrix effects and thermal degradation. |
| Potential Issues | Co-elution of impurities, choice of appropriate mobile phase and column. | Thermal degradation of the analyte in the injector or column, requiring careful method development.[3] |
Analytical Workflow
The following diagram illustrates the general workflow for confirming the purity of this compound using both HPLC and GC-MS.
Caption: Analytical workflow for purity confirmation.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. HPLC is generally the preferred method for routine purity analysis due to its robustness and applicability to a wide range of compounds without the risk of thermal degradation. GC-MS serves as an excellent complementary technique, providing orthogonal separation and definitive structural information for both the main component and any detected impurities. For comprehensive quality control, employing both methods is recommended to ensure the highest level of confidence in the purity of this compound.
References
Mechanistic Insights and Comparative Analysis of Reduction Methods for Ethyl 3,3-dimethyl-4-nitrobutanoate
For researchers, scientists, and drug development professionals, the efficient and selective reduction of nitro compounds to their corresponding amines is a critical transformation in the synthesis of valuable intermediates. This guide provides a comparative analysis of common methods for the reduction of ethyl 3,3-dimethyl-4-nitrobutanoate, a key building block in the preparation of β-amino acids and other nitrogen-containing molecules. We present a summary of experimental data, detailed protocols for key methodologies, and a mechanistic overview to aid in the selection of the most suitable reduction strategy.
The conversion of the nitro group in this compound to a primary amine yields ethyl 4-amino-3,3-dimethylbutanoate, a compound of interest in medicinal chemistry and materials science. The gem-dimethyl group adjacent to the nitro-bearing carbon can influence the reactivity and steric environment of the reaction center, making the choice of reducing agent and conditions paramount for achieving high yields and purity.
Comparative Performance of Reduction Methods
Several methodologies are available for the reduction of aliphatic nitro compounds, each with its own set of advantages and disadvantages. The primary methods considered here are catalytic hydrogenation and chemical reduction using metal hydrides. Due to the limited availability of published data specifically for this compound, the following table summarizes typical conditions and outcomes for the reduction of aliphatic nitro esters, providing a baseline for comparison.
| Reduction Method | Catalyst/Reagent | Typical Solvent(s) | Typical Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Catalytic Hydrogenation | Raney® Nickel | Methanol (B129727), Ethanol | 25 - 50 | 1 - 6 h | 85 - 95 | Cost-effective, high efficiency. Requires hydrogen gas and careful handling of pyrophoric catalyst. |
| Palladium on Carbon (Pd/C) | Methanol, Ethanol, Ethyl Acetate | 25 - 60 | 1 - 5 h | 90 - 98 | High efficiency, often faster than Raney Ni. Risk of ester reduction at higher temperatures and pressures. | |
| Platinum(IV) Oxide (PtO₂) | Ethanol, Acetic Acid | 25 - 70 | 2 - 8 h | 88 - 97 | Highly effective, but more expensive than Ni or Pd catalysts. | |
| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF), Diethyl Ether | 0 - 65 | 2 - 12 h | 80 - 90 | Powerful reducing agent. Will also reduce the ester functionality to an alcohol. Requires anhydrous conditions and careful quenching. |
| Sodium Borohydride (NaBH₄) / Lewis Acid | Methanol, Ethanol | 25 - 60 | 3 - 10 h | 70 - 85 | Milder than LiAlH₄, but often requires a catalyst or additive (e.g., NiCl₂, CoCl₂) for nitro group reduction. Ester group is generally stable. | |
| Iron (Fe) in Acetic Acid | Acetic Acid, Ethanol/Water | 80 - 110 | 4 - 12 h | 75 - 90 | Inexpensive and effective. Requires acidic conditions and often results in iron salt byproducts that need to be removed during workup. |
Mechanistic Pathways
The reduction of a nitro group to an amine is a six-electron process that can proceed through various intermediates. The two most commonly accepted pathways are the direct hydrogenation route and the condensation route.
Direct Hydrogenation Pathway
In catalytic hydrogenation, the reaction is believed to proceed stepwise on the surface of the metal catalyst. The nitro group is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the amine.
Figure 1: Direct hydrogenation pathway for nitro group reduction.
Reductive Pathway with Metal Hydrides
With reducing agents like Lithium Aluminum Hydride (LiAlH₄), the mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electron-deficient nitrogen atom of the nitro group. A series of hydride transfers and protonation steps (during workup) ultimately leads to the formation of the amine. It is important to note that LiAlH₄ is a very strong reducing agent and will also reduce the ester group to a primary alcohol.
Experimental Protocols
Below are detailed experimental protocols for two of the most common and effective methods for the reduction of aliphatic nitro esters.
Catalytic Hydrogenation using Raney® Nickel
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Methanol
-
Hydrogen gas
-
Diatomaceous earth (e.g., Celite®)
-
Anhydrous sodium sulfate
-
Parr hydrogenation apparatus or similar
Procedure:
-
In a suitable pressure vessel, a solution of this compound (1.0 eq) in methanol (10-15 mL per gram of substrate) is prepared.
-
The Raney® Nickel slurry (approx. 10-20% by weight of the substrate) is carefully added to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
The vessel is sealed and connected to the hydrogenation apparatus.
-
The system is purged with hydrogen gas several times to remove any residual air.
-
The reaction mixture is stirred vigorously and pressurized with hydrogen gas to the desired pressure (typically 40-60 psi).
-
The reaction is allowed to proceed at room temperature or with gentle heating (e.g., 40 °C) and the hydrogen uptake is monitored.
-
Upon completion of the reaction (as indicated by the cessation of hydrogen uptake or confirmed by TLC/GC-MS analysis), the hydrogen pressure is released, and the system is purged with an inert gas.
-
The reaction mixture is carefully filtered through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. The filter cake should be kept wet with solvent to prevent ignition of the pyrophoric catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Reduction using Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% w/v aqueous sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, condenser, and magnetic stirrer
-
Ice bath
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous THF (15-20 mL per gram of substrate) is prepared in a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution or slurry of LiAlH₄ (typically 2-3 eq) in anhydrous THF is carefully and slowly added to the stirred solution of the nitro ester via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
After the reaction is complete, the flask is cooled back to 0 °C in an ice bath.
-
The reaction is quenched by the slow, dropwise addition of water (x mL, where x is the mass of LiAlH₄ in grams used). This should be done with extreme caution as the reaction is highly exothermic and generates hydrogen gas.
-
Next, a 15% aqueous NaOH solution (x mL) is added dropwise, followed by the addition of water (3x mL).
-
The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed with additional THF.
-
The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which will be the amino alcohol due to the reduction of both the nitro and ester groups.
-
The crude product can be purified by distillation under reduced pressure or column chromatography.
Workflow for Reduction and Analysis
The general workflow for performing and analyzing the reduction of this compound is depicted in the following diagram.
Figure 2: General workflow for the reduction and analysis.
Conclusion
The choice of method for the reduction of this compound will depend on the specific requirements of the synthesis, including the desired product (amine vs. amino alcohol), scale, cost, and available equipment. Catalytic hydrogenation with Raney® Nickel or Palladium on Carbon offers a direct and high-yielding route to the corresponding β-amino ester. For the synthesis of the corresponding amino alcohol, reduction with a powerful hydride reagent like LiAlH₄ is the method of choice. Careful consideration of the mechanistic pathways and experimental conditions will enable researchers to optimize this important transformation for their specific applications in drug discovery and development.
A Comparative Guide to Catalysts for the Hydrogenation of Aliphatic Nitro Compounds
For Researchers, Scientists, and Drug Development Professionals
The reduction of aliphatic nitro compounds to their corresponding primary amines is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals, agrochemicals, and other fine chemicals. Catalytic hydrogenation is a widely employed method for this conversion due to its high efficiency and atom economy. The choice of catalyst is paramount, as it dictates the reaction's speed, selectivity, and applicability to substrates with various functional groups. This guide provides an objective comparison of common catalysts for the hydrogenation of aliphatic nitro compounds, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Catalyst Performance Comparison
The selection of a catalyst for the hydrogenation of aliphatic nitro compounds involves a trade-off between reactivity, selectivity, cost, and safety. This section provides a comparative overview of commonly used heterogeneous catalysts, including noble metals (Palladium, Platinum, Rhodium, Ruthenium) and non-noble metals (Raney Nickel, Cobalt).
While direct comparison is challenging due to variations in experimental conditions across different studies, the following table summarizes the performance of various catalysts for the hydrogenation of aliphatic nitro compounds. Nitrocyclohexane is often used as a model substrate in these studies.
| Catalyst | Substrate | H₂ Source/Pressure | Temperature (°C) | Solvent | Time (h) | Conversion (%) | Selectivity/Yield (%) | Reference |
| Raney Nickel | 1,1-Dimethyl-4-nitrocyclohexane | H₂ / 1-4 atm | Room Temp | Ethanol | 2-6 | >99 | Not specified | [1] |
| 5% Pd/C | 1,1-Dimethyl-4-nitrocyclohexane | H₂ / 1-4 atm | Room Temp | Ethanol | 2-6 | >99 | Not specified | [1] |
| Co–Nₓ/C-800-AT | Nitrocyclohexane | H₂ / 3.5 bar | 110 | Water | 1.5 | 100 | >97 (to cyclohexylamine) | [2] |
| NiTi-LDH | Nitrocyclohexane | H₂ | Not specified | Not specified | Not specified | 99.84 | 90.71 (to cyclohexanone (B45756) oxime) | [3] |
| Cu₁₂Ag₁₇ Cluster | Nitrocyclohexane | H₂ | 60-120 | Ethylenediamine | 1-24 | 12-100 | ~100 (to cyclohexanone oxime) | [4] |
Key Observations:
-
Noble Metal Catalysts (Pd/C, Pt/C, etc.) are generally highly active, often allowing for reactions under mild conditions (room temperature and low pressure).[2][5] Palladium on carbon (Pd/C) is a versatile and widely used catalyst for the reduction of both aliphatic and aromatic nitro groups.[5] However, they can be expensive and may lead to the reduction of other functional groups, thus affecting chemoselectivity.[2]
-
Raney Nickel is a cost-effective and highly active catalyst, particularly for the reduction of nitro compounds.[2][6] It is often preferred when chemoselectivity is a concern, for instance, to avoid the dehalogenation of substrates containing halogen substituents.[2] However, Raney Nickel is pyrophoric and requires careful handling.[2]
-
Cobalt-based Catalysts have emerged as promising non-noble metal alternatives, demonstrating high activity and selectivity for the hydrogenation of both aromatic and aliphatic nitro compounds. Some cobalt catalysts can operate efficiently in aqueous media, offering a greener alternative.[2]
-
Rhodium and Ruthenium Catalysts are also effective for the hydrogenation of nitro groups and can be used for the reduction of a wide range of functional groups.[6] Supported ruthenium catalysts are capable of hydrogenating aromatic rings in addition to nitro groups.[6]
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reproducible and comparable results in catalytic hydrogenation. Below are generalized protocols for the hydrogenation of an aliphatic nitro compound using common heterogeneous catalysts.
General Safety Precautions:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood.
-
Many hydrogenation catalysts, such as Raney Nickel and Palladium on Carbon, are pyrophoric, especially when dry. They should be handled with care under an inert atmosphere or as a slurry in a solvent.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
Materials:
-
Aliphatic nitro compound
-
5% or 10% Palladium on Carbon (Pd/C)
-
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Reaction flask (e.g., round-bottom flask or Parr shaker bottle)
-
Magnetic stirrer or mechanical shaker
-
Hydrogenation apparatus (e.g., hydrogen balloon setup or Parr hydrogenator)
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
In a reaction flask, dissolve the aliphatic nitro compound (1.0 eq) in the chosen solvent.
-
Purge the flask with an inert gas to remove air.
-
Under a gentle stream of inert gas, carefully add the Pd/C catalyst (typically 1-10 mol% Pd). Caution: Pd/C can be pyrophoric.
-
Securely attach the flask to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm) and stir the mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC, GC, or by observing hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified if necessary.[1]
Protocol 2: Hydrogenation using Raney® Nickel
Materials:
-
Aliphatic nitro compound
-
Raney® Nickel (slurry in water or ethanol)
-
Solvent (e.g., Ethanol, Methanol)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Reaction flask
-
Magnetic stirrer or mechanical shaker
-
Hydrogenation apparatus
-
Filtration or decantation equipment
Procedure:
-
If using a water slurry, carefully decant the water from the required amount of Raney® Nickel and wash it several times with the reaction solvent under an inert atmosphere.
-
In a reaction flask, add the washed Raney® Nickel slurry followed by the solvent and then the aliphatic nitro compound.
-
Securely attach the flask to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-50 bar) and stir the mixture vigorously at the desired temperature.
-
Monitor the reaction progress.
-
After the reaction is complete, carefully depressurize the reactor and purge with an inert gas.
-
The Raney® Nickel can be separated by careful filtration through Celite® (keeping the filter cake wet) or by magnetic decantation. Caution: The filtered catalyst is pyrophoric.
-
Concentrate the solution to obtain the crude product.[1]
Visualizing the Process
To better understand the experimental workflow and the relationships between different components of the catalytic hydrogenation process, the following diagrams are provided.
Caption: A generalized experimental workflow for the catalytic hydrogenation of aliphatic nitro compounds.
References
A Comparative Analysis: Microwave-Assisted Synthesis of γ-Nitro Esters Outperforms Conventional Heating
A significant reduction in reaction time and an increase in product yield are observed when employing microwave-assisted synthesis for γ-nitro esters compared to traditional conventional heating methods. This comprehensive guide provides a detailed comparison of the two techniques, supported by experimental data and protocols, for researchers, scientists, and professionals in drug development.
The synthesis of γ-nitro esters, crucial intermediates in the pharmaceutical industry, can be achieved through the Michael addition of nitroalkanes to α,β-unsaturated esters. While effective, conventional heating methods for this reaction are often plagued by long reaction times, sometimes spanning several days. In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, and its application to the synthesis of γ-nitro esters demonstrates a remarkable improvement in efficiency.
Executive Summary of Findings
A direct comparison reveals the stark advantages of microwave irradiation over conventional heating for the synthesis of γ-nitro esters. In a representative reaction between methyl crotonate and nitromethane (B149229) to produce methyl 3-methyl-4-nitrobutanoate, the microwave-assisted approach slashed the reaction time from 4,320 minutes (72 hours) to a mere 5 minutes.[1] Furthermore, the yield of the desired product increased from 72% with conventional heating to over 98% under microwave conditions.[1]
Quantitative Data Comparison
The following table summarizes the key quantitative data from the comparative study of the synthesis of methyl 3-methyl-4-nitrobutanoate.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 4,320 minutes | 5 minutes |
| Yield | 72% | ≥ 98% |
| Temperature | 70-75 °C | 70-75 °C |
Experimental Protocols
Detailed methodologies for both the conventional and microwave-assisted synthesis of γ-nitro esters are provided below.
Conventional Heating Method
The synthesis of methyl 3-methyl-4-nitrobutanoate under conventional heating was performed as a baseline for comparison.[1]
Procedure:
-
A solution of methyl crotonate (1 mmol) and nitromethane (2.5 mmol) was prepared.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol) was added to the solution as a catalyst.
-
The reaction mixture was stirred at room temperature for 4,320 minutes.[1]
-
The crude product was purified by column chromatography to yield methyl 3-methyl-4-nitrobutanoate.
Microwave-Assisted Synthesis
The microwave-assisted synthesis was conducted using a monomode microwave CEM Discover apparatus.[1]
Procedure:
-
A solution of the α,β-unsaturated ester (e.g., methyl crotonate, 1 mmol) and the corresponding nitroalkane (e.g., nitromethane, 2.5 mmol) was prepared.
-
A catalytic amount of DBU or tetramethylguanidine (TMG) was added to the solution.
-
The mixture was placed in a 10-mL glass microwave reaction vessel containing a stir bar.
-
The vessel was sealed and placed into the microwave cavity.
-
The microwave unit was programmed to heat the reaction mixture to the desired temperature (e.g., 70-75 °C) for a specified time (e.g., 5 minutes).[1]
-
After completion, the vessel was cooled to below 50 °C using compressed air.
-
The crude material was then purified by column chromatography to obtain the final product.[1]
Experimental Workflow Visualization
The logical flow of the experimental procedures for both synthesis methods is depicted in the diagrams below.
Caption: Comparative workflow for the synthesis of γ-nitro esters.
Reaction Pathway
The underlying chemical transformation for the synthesis of γ-nitro esters is a Michael addition reaction. This reaction involves the nucleophilic addition of a carbanion (generated from the nitroalkane in the presence of a base) to the β-carbon of an α,β-unsaturated carbonyl compound.
Caption: Michael addition pathway for γ-nitro ester synthesis.
Conclusion
The data unequivocally demonstrates that microwave-assisted synthesis is a superior method for the preparation of γ-nitro esters compared to conventional heating.[1][2][3] The dramatic reduction in reaction time, coupled with a significant increase in product yield, offers substantial advantages in terms of efficiency, energy consumption, and throughput.[1] These benefits make MAOS an attractive and highly recommended technique for researchers and professionals in the field of organic synthesis and drug development.
References
A Comparative Guide to the Reactivity of Ethyl 3,3-dimethyl-4-nitrobutanoate and Aromatic Nitro Compounds
This guide provides a detailed comparison of the chemical reactivity of Ethyl 3,3-dimethyl-4-nitrobutanoate, an aliphatic nitro compound, with aromatic nitro compounds. The comparison focuses on key chemical transformations relevant to researchers, scientists, and drug development professionals. Experimental data and generalized protocols are provided to support the discussion.
Introduction
Nitro compounds are a cornerstone in organic synthesis, serving as versatile intermediates for a wide range of functional groups, most notably amines. Their reactivity is profoundly influenced by the nature of the carbon framework to which the nitro group is attached. Aromatic nitro compounds, with the nitro group directly attached to an aromatic ring, exhibit reactivity dominated by the electron-withdrawing nature of the NO₂ group on the π-system. In contrast, aliphatic nitro compounds like this compound have their reactivity dictated by the properties of the C-N bond and the acidity of any α-protons.
This guide explores these differences through three primary lenses: the reduction of the nitro group, reactivity towards nucleophiles, and the acidity of α-hydrogens.
Comparative Reactivity Analysis
The fundamental differences in electronic structure between aliphatic and aromatic nitro compounds give rise to distinct reactivity pathways. Aromatic nitro compounds are activated towards nucleophilic aromatic substitution, while aliphatic nitro compounds lacking α-hydrogens are generally unreactive towards nucleophiles unless substitution occurs at the carbon bearing the nitro group. The presence of α-hydrogens in compounds like this compound imparts significant acidity, opening up pathways involving enolate-type intermediates.
Caption: Comparative reactivity pathways of aliphatic vs. aromatic nitro compounds.
Reduction of the Nitro Group
The reduction of a nitro group to an amine is one of the most significant transformations for both classes of compounds. However, the choice of reducing agent and the reaction outcome can differ significantly. Catalytic hydrogenation is a versatile method applicable to both aliphatic and aromatic nitro compounds.[1][2] In contrast, metal hydrides like lithium aluminum hydride (LiAlH₄) show divergent reactivity; they effectively reduce aliphatic nitro compounds to amines but tend to form azo compounds with aromatic nitro compounds.[1]
Table 1: Comparison of Reagents for Nitro Group Reduction
| Reagent/Method | This compound (Aliphatic) | Aromatic Nitro Compounds | Key Features & Selectivity |
| Catalytic Hydrogenation (H₂, Pd/C, PtO₂, Raney Ni) | Amine | Amine | Highly effective for both.[1][3] May reduce other functional groups. Raney Nickel can be used to avoid dehalogenation in aromatic systems.[1] |
| Lithium Aluminum Hydride (LiAlH₄) | Amine | Azo Compounds | Differentiates between aliphatic and aromatic nitro groups.[1] |
| Iron (Fe) in Acid | Amine | Amine | A classic, cost-effective method primarily used for aromatic nitro compounds on an industrial scale.[3] |
| Sodium Sulfide (Na₂S) | Generally no reaction | Amine or selective reduction | Can selectively reduce one nitro group in the presence of others on an aromatic ring.[1] Does not typically reduce aliphatic nitro groups.[1] |
| Tin(II) Chloride (SnCl₂) | Amine | Amine | A common laboratory-scale method for reducing aromatic nitro compounds.[3] |
Reactivity Towards Nucleophiles
The most significant divergence in reactivity is observed in reactions with nucleophiles.
Aromatic Nitro Compounds: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but powerfully activates it for Nucleophilic Aromatic Substitution (SNAr) , especially when a good leaving group (like a halogen) is present at the ortho or para position.[4][5][6] The reaction proceeds through a resonance-stabilized Meisenheimer complex intermediate.
This compound: As an aliphatic compound, it does not undergo SNAr. The primary site of nucleophilic attack would typically be the electrophilic carbonyl carbon of the ester group. The carbon bearing the nitro group is not susceptible to direct nucleophilic substitution of the nitro group itself, as it is a poor leaving group.
Caption: Generalized experimental workflow for Nucleophilic Aromatic Substitution (SNAr).
Acidity of α-Hydrogens
Primary and secondary aliphatic nitro compounds are significantly more acidic than typical alkanes due to the resonance stabilization of the resulting carbanion (a nitronate or aci-nitro form).[7][8] this compound (NO₂-CH₂-C(CH₃)₂-CH₂-COOEt) possesses two α-hydrogens on the carbon adjacent to the nitro group. This acidity is a key feature of its reactivity, allowing it to act as a nucleophile in base-catalyzed reactions like the Henry (nitro-aldol) reaction.
Aromatic nitro compounds lack α-hydrogens relative to the nitro group and therefore do not exhibit this type of acidity.
Table 2: Comparison of Acidity and Related Reactions
| Feature | This compound (Aliphatic) | Aromatic Nitro Compounds |
| α-Hydrogens to NO₂ | Yes (two) | No |
| Acidity (pKa) | ~10-12 (estimated for typical nitroalkanes) | Not applicable |
| Reaction with Base | Forms a resonance-stabilized nitronate anion. | Generally no reaction at the ring. |
| Key Consequent Reactions | Can act as a nucleophile in C-C bond-forming reactions (e.g., Henry Reaction, Michael Addition). | Not applicable. |
Experimental Protocols (Generalized)
Protocol 1: Catalytic Hydrogenation of a Nitro Compound
This protocol describes a general procedure for the reduction of a nitro group to an amine using palladium on carbon as a catalyst.
-
Setup: To a hydrogenation flask, add the nitro compound (1.0 eq) and a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Pressurize the vessel to the desired pressure (typically 1-4 atm) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and flush the system with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine product, which can be further purified if necessary.
Caption: Generalized workflow for catalytic hydrogenation of a nitro compound.
Summary and Conclusion
The reactivity of this compound and aromatic nitro compounds is fundamentally different, providing distinct opportunities in synthetic chemistry.
-
Aromatic nitro compounds are excellent precursors for anilines via reduction and are uniquely suited for SNAr reactions, allowing for the introduction of various nucleophiles onto the aromatic ring.[4][9]
-
This compound , as a representative aliphatic nitro compound, is also a valuable precursor to amines.[10] Its key distinguishing feature is the acidity of its α-hydrogens, enabling its use as a carbon nucleophile in important C-C bond-forming reactions.
The choice between these classes of compounds depends entirely on the desired synthetic outcome. For modifications of an aromatic core, aromatic nitro compounds are indispensable. For building aliphatic chains and introducing nitrogen-containing functionalities through carbon-carbon bond formation, aliphatic nitro compounds like this compound offer a powerful and versatile tool.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 5. d-nb.info [d-nb.info]
- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound [myskinrecipes.com]
A Comparative Guide to the Efficacy of Reducing Agents for Nitroalkane to Primary Amine Conversion
The transformation of nitroalkanes into primary amines is a fundamental process in organic synthesis, crucial for the preparation of a wide array of chemical compounds, including pharmaceuticals and other bioactive molecules. The choice of reducing agent is critical, influencing the reaction's efficiency, selectivity, and compatibility with other functional groups. This guide provides an objective comparison of the performance of several common reducing agents for this conversion, supported by experimental data and detailed methodologies.
Performance Comparison of Reducing Agents
The efficacy of various reducing agents is summarized in the table below. The data presented is a synthesis of findings from multiple sources, and yields may vary depending on the specific substrate and reaction conditions.
| Reducing Agent/System | Typical Substrate(s) | Reaction Conditions | Reaction Time | Yield (%) | Key Advantages | Disadvantages |
| Catalytic Hydrogenation | ||||||
| H₂/Palladium on Carbon (Pd/C) | Aromatic and Aliphatic Nitro Compounds | H₂ gas (balloon or pressure), Pd/C catalyst, various solvents (e.g., EtOH, MeOH) | Variable | High | High yields, clean reaction.[1] | May reduce other functional groups.[1] |
| H₂/Raney Nickel | Aromatic and Aliphatic Nitro Compounds | H₂ gas (pressure), Raney Ni catalyst, EtOH, room temp. | Variable | High | Effective for nitro groups, can be used when dehalogenation is a concern.[1][2] | Pyrophoric nature of some Raney Ni formulations. |
| Metal Hydrides | ||||||
| Lithium Aluminum Hydride (LiAlH₄) | Aliphatic Nitro Compounds | Anhydrous ether or THF, followed by aqueous workup. | Variable | Good | Powerful reducing agent for aliphatic nitro compounds.[1][3] | Reduces many other functional groups, not suitable for aromatic nitro compounds (forms azo products).[1] |
| Metals in Acidic Medium | ||||||
| Iron (Fe) in Acidic Medium | Aromatic and Aliphatic Nitro Compounds | Fe powder, AcOH or NH₄Cl, EtOH/H₂O, reflux. | 2 h | Good to Excellent | Mild, tolerates other reducible groups.[1][4] | Requires acidic conditions, workup to remove iron salts. |
| Zinc (Zn) in Acidic Medium | Aromatic and Aliphatic Nitro Compounds | Zn dust, HCl or AcOH, MeOH or IPA. | 4 - 6 h | Good | Mild, tolerates other reducible groups.[1][5] | Requires acidic conditions. |
| Other Reagents | ||||||
| Samarium Diiodide (SmI₂) | Primary, Secondary, and Tertiary Nitroalkanes | SmI₂, THF/MeOH, room temp. | 8 h | 79% (for a specific substrate) | Mild conditions, good yields.[6] | Stoichiometric reagent, requires freshly prepared SmI₂.[6] |
| Sodium Borohydride/Transition Metal Salt | Aromatic and Aliphatic Nitro Compounds | NaBH₄, NiCl₂·6H₂O or CoCl₂, CH₃CN/H₂O, room temp. | Variable | High to Excellent | Mild, rapid, high yields.[7][8] | Requires a transition metal co-catalyst. |
Experimental Protocols
Detailed methodologies for key reduction experiments are provided below to facilitate replication and further research.
Catalytic Hydrogenation using Raney Nickel
This procedure outlines the reduction of a nitroalkane to a primary amine using hydrogen gas and a Raney Nickel catalyst.
Materials:
-
Nitroalkane
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol (B145695) (or other suitable solvent)
-
Hydrogen gas supply
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Filter aid (e.g., Celite)
Procedure:
-
In a suitable hydrogenation vessel, a solution of the nitroalkane in ethanol is prepared.
-
A catalytic amount of Raney Nickel is carefully added to the solution. The amount of catalyst can vary but is typically a small percentage of the substrate weight.
-
The vessel is sealed and connected to the hydrogenation apparatus.
-
The atmosphere in the vessel is purged with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas.
-
The reaction is stirred or shaken vigorously under a positive pressure of hydrogen gas at room temperature.
-
The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, the hydrogen supply is disconnected, and the vessel is purged with an inert gas.
-
The reaction mixture is filtered through a pad of filter aid to remove the Raney Nickel catalyst. The filter cake should be kept wet with solvent to prevent ignition of the pyrophoric catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude primary amine, which can be further purified if necessary.
Reduction using Iron in Acidic Medium
This protocol describes the reduction of a nitroalkane using iron powder in the presence of acetic acid.
Materials:
-
Nitroalkane
-
Iron powder
-
Ethanol
-
Acetic acid
-
Water
-
Sodium hydroxide (B78521) solution (e.g., 1 N)
-
Ethyl acetate
-
Magnesium sulfate (B86663) (or other drying agent)
Procedure:
-
To a solution of the nitroalkane in ethanol and acetic acid, iron powder is added.[4]
-
The resulting mixture is heated to 100 °C and stirred for 2 hours.[4]
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is diluted with water and the pH is adjusted to 8 by the addition of a sodium hydroxide solution.[4]
-
The mixture is then extracted multiple times with ethyl acetate.[4]
-
The combined organic layers are washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure to afford the primary amine.[4]
Reduction using Samarium Diiodide (SmI₂)
This procedure details the reduction of a nitroalkane to a primary amine using samarium diiodide.
Materials:
-
Nitroalkane
-
Samarium diiodide (SmI₂) solution in THF (freshly prepared)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
10% Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Ethyl acetate
-
Silica (B1680970) gel for chromatography
Procedure:
-
To a stirred solution of freshly prepared SmI₂ (6 molar equivalents) in THF, a solution of the nitroalkane (1 molar equivalent) in a 2:1 mixture of THF/MeOH is added.[6]
-
The reaction mixture is stirred at room temperature for several hours (e.g., 8 hours).[6]
-
The reaction is monitored for the disappearance of the starting material.
-
Upon completion, the reaction mixture is poured into a 10% solution of Na₂S₂O₃ and extracted several times with ethyl acetate.[6]
-
The combined organic extracts are dried and concentrated.
-
The residue is purified by silica gel chromatography to isolate the primary amine.[6] In some cases, the crude amine is derivatized (e.g., with 4-phenylbenzoyl chloride) for easier purification and characterization.[6]
Visualizing the Process
General Experimental Workflow
The following diagram illustrates a generalized workflow for the reduction of nitroalkanes to primary amines, highlighting the key stages from reaction setup to product isolation.
Signaling Pathway: A Note on Mechanism
The reduction of a nitro group to an amine is a six-electron process that proceeds through various intermediates. While the exact mechanism varies significantly depending on the reducing agent, a simplified, common pathway involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine, and finally to the primary amine.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Raney nickel - Wikipedia [en.wikipedia.org]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Reduction Of Nitroalkanes To Hydroxylamines Or Amines with Samarium Diiodide (SmI2)- [www.rhodium.ws] [erowid.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Ethyl 3,3-dimethyl-4-nitrobutanoate: A Procedural Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Ethyl 3,3-dimethyl-4-nitrobutanoate, ensuring compliance with safety standards and protection of personnel and the environment.
While this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), proper handling and disposal are still necessary to maintain a safe laboratory environment.
Key Safety and Handling Information
Before proceeding with disposal, it is essential to be aware of the fundamental safety and handling precautions for this compound.
| Parameter | Information | Source |
| GHS Classification | Not a hazardous substance or mixture | |
| Hazard Pictogram | No pictogram required | |
| Signal Word | No signal word required | |
| Hazard Statements | No hazard statements required | |
| Precautionary Statements | No precautionary statements required | |
| Personal Protective Equipment (PPE) | Standard laboratory attire: safety glasses, lab coat, and gloves | General laboratory best practices |
| First Aid: Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| First Aid: Eye Contact | Rinse out with plenty of water. Remove contact lenses. | |
| First Aid: Inhalation | Move to fresh air. | |
| First Aid: Ingestion | Make victim drink water (two glasses at most). Consult a doctor if feeling unwell. | |
| Environmental Precautions | Do not let product enter drains. |
Experimental Protocol: Waste Disposal Procedure
The following protocol outlines the necessary steps for the proper disposal of this compound waste. This procedure is designed to be a general guideline; always consult and adhere to your institution's specific waste disposal policies and local regulations.
1. Waste Segregation and Collection:
- Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves, paper towels).
- The container should be made of a material compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.
- The label should include the full chemical name: "this compound Waste" and the CAS number "130912-54-8".
2. Personal Protective Equipment (PPE):
- Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene are generally suitable).
3. Transferring Waste:
- Carefully transfer the waste into the designated container. If transferring a liquid, use a funnel to prevent spills. For solid waste, use appropriate tools like a spatula or forceps.
- Avoid overfilling the container; a general rule is to fill it to no more than 80% of its capacity.
4. Sealing and Storing the Waste Container:
- Securely seal the waste container to prevent any leaks or spills.
- Store the sealed container in a designated waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.
5. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
- Provide the EHS department with all necessary information about the waste, including the chemical name and quantity.
6. Documentation:
- Maintain a log of the chemical waste generated, including the date, chemical name, and amount. This is important for regulatory compliance and institutional record-keeping.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for Handling Ethyl 3,3-dimethyl-4-nitrobutanoate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 3,3-dimethyl-4-nitrobutanoate (CAS No. 130912-54-8). The following procedures are based on general safety protocols for handling nitro compounds and esters due to the absence of a specific Safety Data Sheet (SDS) for this compound. A thorough risk assessment should be conducted before beginning any work.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields and a face shield. | Protects against splashes and potential projectiles. |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Viton®, or heavy-duty nitrile). | Prevents skin contact with the chemical. |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants. | Protects skin and clothing from contamination. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be required if working outside a fume hood or if ventilation is inadequate. | Prevents inhalation of vapors or aerosols. |
II. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
- All handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.
- Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
- Remove all potential ignition sources from the work area.
- Keep the container tightly closed when not in use. Supplier information suggests storing the compound at room temperature or between 2-8°C.
2. Handling the Chemical:
- Don the appropriate PPE as outlined in the table above.
- Carefully open the container, avoiding inhalation of any vapors.
- Use only compatible equipment (e.g., glass, stainless steel) for transferring the chemical.
- Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
- Avoid generating aerosols or dust.
3. Post-Handling:
- After handling, wash hands thoroughly with soap and water.
- Decontaminate all surfaces and equipment that may have come into contact with the chemical.
- Properly remove and dispose of contaminated PPE as hazardous waste.
III. Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
- Do not mix this waste with other waste streams unless compatibility has been confirmed. Nitro compounds can be incompatible with strong oxidizing agents, reducing agents, acids, and bases.
2. Waste Storage:
- Store the hazardous waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.
3. Waste Disposal:
- All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
- Never dispose of this compound down the drain or in the regular trash.
IV. Experimental Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
